Phosphoramidon
Description
This compound has been reported in Streptomyces tanashiensis with data available.
a membrane metallo-endopeptidase & endothelin-converting enzyme inhibitor; thermolysin inhibitor from culture filtrate of Streptomyces tanashiensis; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34)/t12-,16-,17-,18-,19+,20+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHBZEQOLSRPAK-XLCYBJAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317292 | |
| Record name | Phosphoramidon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36357-77-4 | |
| Record name | Phosphoramidon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36357-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoramidon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036357774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramidon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphoramidon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[[(6-deoxy-α-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl]-L-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORAMIDON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3G94E2LB1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Metalloprotease Inhibitor Phosphoramidon: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoramidon, a naturally occurring peptide isolated from Streptomyces tanashiensis, is a potent and widely utilized metalloprotease inhibitor. Its broad-spectrum activity against several key zinc-dependent endopeptidases has established it as an invaluable tool in biochemical research and a foundational molecule in the development of more specific inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its primary enzymatic targets, the kinetics of its inhibitory effects, and the consequential impact on critical signaling pathways. This document synthesizes quantitative data, outlines relevant experimental methodologies, and employs visualizations to offer a comprehensive resource for professionals in the fields of pharmacology, biochemistry, and drug development.
Core Mechanism of Action: Competitive Inhibition of Metalloproteases
This compound functions as a competitive inhibitor of several metalloproteases. Its chemical structure, which includes a phosphonate group, mimics the transition state of peptide hydrolysis catalyzed by these enzymes. This allows this compound to bind with high affinity to the active site of the target metalloprotease, specifically coordinating with the essential zinc ion and preventing the binding and subsequent cleavage of the natural substrates. The inhibition by this compound is reversible.
Primary Enzymatic Targets of this compound
This compound exhibits inhibitory activity against a range of metalloproteases, with varying degrees of potency. The primary and most extensively studied targets are:
-
Thermolysin: A thermostable neutral metalloproteinase from Bacillus thermoproteolyticus. Due to its structural and functional similarities to mammalian metalloproteases, it often serves as a model enzyme for studying inhibitors.
-
Neprilysin (NEP) , also known as Neutral Endopeptidase 24.11: A widely expressed membrane-bound enzyme responsible for the degradation of numerous signaling peptides, including natriuretic peptides, bradykinin, and substance P.[1]
-
Endothelin-Converting Enzyme (ECE): A key enzyme in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (ET-1), from its precursor, big endothelin-1 (big ET-1).[2][3][4]
-
Angiotensin-Converting Enzyme (ACE): A central component of the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values provide a standardized measure of the concentration of this compound required to inhibit 50% of the target enzyme's activity and its binding affinity, respectively.
| Enzyme Target | IC50 (µM) | Species/Source |
| Neprilysin (NEP) | 0.034 | Porcine Lung |
| Endothelin-Converting Enzyme (ECE) | 3.5 | Porcine Lung |
| Angiotensin-Converting Enzyme (ACE) | 78 | Porcine Lung |
| Thermolysin | Not specified in µM | Bacillus thermoproteolyticus |
Note: IC50 values can vary depending on the experimental conditions, including substrate concentration and enzyme source.[5]
Detailed Experimental Protocols for Determining Inhibitory Activity
The determination of the inhibitory potency of this compound against its target metalloproteases relies on robust and reproducible experimental assays. Below are detailed methodologies for assessing the enzymatic activity and its inhibition.
Neprilysin (NEP) Inhibition Assay
This protocol describes a fluorometric method for determining the IC50 of this compound against Neprilysin.
Materials:
-
Recombinant human Neprilysin (NEP)
-
Neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl2
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of Neprilysin in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the Neprilysin working solution.
-
Add 25 µL of the this compound dilution or Assay Buffer (for control wells) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Neprilysin substrate to each well.
-
-
Measurement: Immediately begin monitoring the increase in fluorescence in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition [(1 - (Vinhibitor / Vcontrol)) * 100] against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Endothelin-Converting Enzyme (ECE) Inhibition Assay
This protocol outlines a method for determining the IC50 of this compound against ECE using a fluorometric substrate.
Materials:
-
Recombinant human Endothelin-Converting Enzyme-1 (ECE-1)
-
ECE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer: 100 mM MES buffer, pH 6.5, containing 100 mM NaCl and 10 µM ZnCl2
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Enzyme and Inhibitor Preparation: Follow the same steps as described in the NEP inhibition assay, using the ECE-specific Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of the ECE-1 working solution to each well.
-
Add 25 µL of the this compound dilution or Assay Buffer.
-
Pre-incubate at 37°C for 15 minutes.
-
Start the reaction by adding 25 µL of the ECE substrate.
-
-
Measurement and Data Analysis: Follow the same procedure as outlined for the NEP inhibition assay to determine the IC50 value for this compound against ECE.
Thermolysin Inhibition Assay
A colorimetric assay for determining the IC50 of this compound against Thermolysin is described below.
Materials:
-
Thermolysin from Bacillus thermoproteolyticus
-
Thermolysin substrate (e.g., FITC-casein)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2
-
This compound
-
Trichloroacetic acid (TCA)
-
96-well clear microplate
-
Spectrophotometer (490 nm)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare working solutions of Thermolysin and serial dilutions of this compound in the Assay Buffer.
-
Assay Reaction:
-
In microcentrifuge tubes, combine 50 µL of the Thermolysin solution with 25 µL of the this compound dilution or Assay Buffer.
-
Pre-incubate at 37°C for 10 minutes.
-
Add 100 µL of the FITC-casein substrate solution and incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 100 µL of TCA.
-
Centrifuge the tubes to pellet the undigested substrate.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The following protocol details a method for measuring the IC50 of this compound against ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
ACE substrate (e.g., FAPGG - N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine)
-
Assay Buffer: 100 mM HEPES buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2
-
This compound
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer (340 nm)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare working solutions of ACE and serial dilutions of this compound in the Assay Buffer.
-
Assay Reaction:
-
To each well of the microplate, add 100 µL of the ACE substrate solution.
-
Add 50 µL of the this compound dilution or Assay Buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the ACE working solution.
-
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-20 minutes.
-
Data Analysis: Determine the initial reaction rates and calculate the IC50 value as previously described.
Impact on Signaling Pathways
The inhibition of its target enzymes by this compound leads to significant alterations in key physiological signaling pathways.
The Endothelin Signaling Pathway
By inhibiting ECE, this compound blocks the conversion of the inactive precursor big ET-1 to the highly potent vasoconstrictor ET-1. This leads to a reduction in the activation of endothelin receptors (ETA and ETB) on vascular smooth muscle cells, thereby attenuating vasoconstriction and cellular proliferation.
The Neprilysin (NEP) Substrate Degradation Pathway
This compound's inhibition of NEP prevents the breakdown of several important vasoactive and natriuretic peptides. This leads to an accumulation of these peptides, potentiating their physiological effects, such as vasodilation, natriuresis, and diuresis.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of this compound against its target enzymes is a standardized process involving several key steps.
Conclusion
This compound's mechanism of action as a competitive inhibitor of key metalloproteases, including thermolysin, neprilysin, and endothelin-converting enzyme, underscores its importance as a research tool and a precursor for therapeutic agent development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to investigate the intricate roles of these enzymes in health and disease. The ability of this compound to modulate critical signaling pathways, such as the endothelin and natriuretic peptide systems, highlights the therapeutic potential of targeting these enzymatic activities. Further research into the development of more selective inhibitors based on the foundational understanding of this compound's interactions will continue to be a promising avenue for novel drug discovery.
References
- 1. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphoramidon: A Technical Guide to its Function as a Metalloprotease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoramidon, a naturally occurring peptide isolated from Streptomyces tanashiensis, is a potent and well-characterized inhibitor of a class of zinc-dependent enzymes known as metalloproteases. Its mode of action as a transition-state analog has made it an invaluable tool in biochemical research and a lead compound in drug discovery. This technical guide provides an in-depth overview of this compound's core inhibitory mechanisms, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.
Introduction: The Chemistry and Origin of this compound
This compound, chemically known as N-(α-L-rhamnopyranosyloxyphosphinyl)-L-leucyl-L-tryptophan, is a dipeptide derivative.[1] It is a natural product isolated from the culture broths of Streptomyces tanashiensis.[1][2] The molecule consists of a phosphonate group linked to a dipeptide (leucyl-tryptophan) and a rhamnose sugar moiety. The phosphonate group is crucial for its inhibitory activity, acting as a transition-state analog that chelates the active site zinc ion of metalloproteases.[3][4]
Mechanism of Action: A Competitive, Transition-State Analog Inhibitor
This compound functions as a competitive inhibitor, binding tightly to the active site of metalloproteases and preventing the binding and subsequent hydrolysis of their natural substrates.[5][6] Its structure mimics the tetrahedral transition state of peptide bond hydrolysis, a key step in the catalytic mechanism of these enzymes. The phosphonate group coordinates with the essential zinc ion in the enzyme's active site, effectively blocking its catalytic function.[3][4] This mode of inhibition is reversible.[7]
Quantitative Inhibitory Profile of this compound
This compound exhibits a broad spectrum of inhibitory activity against several key metalloproteases. The following table summarizes its inhibitory potency, expressed as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, against some of its primary targets.
| Enzyme Target | Enzyme Commission (EC) Number | IC50 | Ki | Organism/Source | Reference(s) |
| Neprilysin (NEP) | EC 3.4.24.11 | 34 nM | 3 nM | Human | [7][8][9] |
| Endothelin-Converting Enzyme-1 (ECE-1) | EC 3.4.24.71 | 14 nM - 8 µM | - | Porcine, Human | [7][8] |
| Thermolysin | EC 3.4.24.27 | - | 28 nM | Bacillus thermoproteolyticus | [7] |
| Angiotensin-Converting Enzyme (ACE) | EC 3.4.15.1 | 78 µM | - | Rabbit | [8] |
| ZMPSTE24 | EC 3.4.24.85 | Preliminary IC50 determined | - | Human | [5] |
Note: IC50 values for ECE-1 can vary significantly depending on the pH of the assay conditions, with higher potency observed at acidic pH.[7]
Key Signaling Pathways Modulated by this compound
By inhibiting specific metalloproteases, this compound can significantly impact cellular signaling pathways that regulate a variety of physiological processes.
The Endothelin Signaling Pathway
This compound is a potent inhibitor of Endothelin-Converting Enzyme (ECE), a critical enzyme in the biosynthesis of the potent vasoconstrictor, endothelin-1 (ET-1).[10][11][12] ECE cleaves the inactive precursor, big endothelin-1, to produce the biologically active ET-1.[10] By blocking this conversion, this compound effectively downregulates the endothelin signaling cascade, which is involved in blood pressure regulation, cell proliferation, and inflammation.[11][13]
Caption: Inhibition of Endothelin-1 Synthesis by this compound.
The Natriuretic Peptide Signaling Pathway
This compound also inhibits Neprilysin (NEP), the primary enzyme responsible for the degradation of natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[9][14] These peptides play a crucial role in regulating blood pressure, blood volume, and cardiovascular homeostasis by promoting vasodilation and natriuresis.[9] By preventing their degradation, this compound enhances the signaling of natriuretic peptides, leading to a reduction in blood pressure.
Caption: Potentiation of Natriuretic Peptide Signaling by this compound.
Experimental Protocols: Characterizing this compound Inhibition
The following sections provide detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
General Fluorogenic Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against a target metalloprotease using a quenched-fluorescence fluorogenic peptide substrate. This type of assay is commonly used for enzymes like NEP, ECE, and thermolysin.
Materials:
-
Purified target metalloprotease
-
This compound stock solution (in appropriate solvent, e.g., DMSO or assay buffer)
-
Quenched-fluorescence fluorogenic peptide substrate specific for the target enzyme
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in assay buffer to cover a range of concentrations for IC50 determination.
-
Dilute the target enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare the fluorogenic substrate at a concentration typically at or below its Km value in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
Enzyme solution
-
-
Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for Determining the IC50 of this compound.
Conclusion
This compound remains a cornerstone in the study of metalloproteases. Its well-defined mechanism of action and potent inhibitory activity against key enzymes like neprilysin and endothelin-converting enzyme have not only advanced our understanding of fundamental physiological processes but also paved the way for the development of novel therapeutics for cardiovascular and other diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important inhibitor.
References
- 1. Bradykinin-induced airway microvascular leakage is potentiated by enalaprilat but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. content.abcam.com [content.abcam.com]
- 4. A live-cell assay for studying extracellular and intracellular endothelin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and versatile method for screening endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Natriuretic Peptides and the Significance of Neprilysin in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natriuretic Peptide Metabolism, Clearance and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 13. A simple method for measurement of this compound-sensitive endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Phosphoramidon Inhibition: A Technical Guide to Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoramidon, a metalloprotease inhibitor derived from Streptomyces tanashiensis, is a crucial tool in biochemical research and a lead compound in drug discovery. This document provides an in-depth technical overview of the primary enzymatic targets of this compound. It details the quantitative inhibition data, experimental methodologies for assessing inhibitory activity, and the signaling pathways modulated by these enzymes. This guide is intended to serve as a comprehensive resource for professionals in pharmacology, biochemistry, and drug development.
Primary Enzymatic Targets of this compound
This compound exhibits potent inhibitory activity against a select group of metalloproteases. The primary targets that have been extensively characterized are:
-
Thermolysin: A thermostable neutral metalloproteinase from the bacterium Bacillus thermoproteolyticus.[1][2] this compound is a highly specific and potent inhibitor of thermolysin.[2]
-
Neutral Endopeptidase (NEP) , also known as Neprilysin or Enkephalinase: A membrane-bound zinc metalloendopeptidase responsible for the degradation of several signaling peptides.[3][4]
-
Endothelin-Converting Enzyme (ECE): A key enzyme in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1.[5][6]
While these are the principal targets, this compound has also been shown to weakly inhibit Angiotensin-Converting Enzyme (ACE).[7]
Quantitative Inhibition Data
The inhibitory potency of this compound against its target enzymes is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes the reported values for this compound against its primary targets.
| Enzyme Target | Inhibitor Constant (Ki) | IC50 | Species/Source | Reference |
| Thermolysin | 28 nM | 33 nM | Bacillus thermoproteolyticus | [8][9] |
| Neutral Endopeptidase (NEP) | 3 nM | 34 nM | Human, Rabbit | [7][9] |
| Endothelin-Converting Enzyme-1 (ECE-1) | - | 1.2 µM - 3.5 µM | Human, Rabbit | [7][8] |
| Angiotensin-Converting Enzyme (ACE) | - | 78 µM | Rabbit | [7] |
Note: IC50 values for ECE-1 can vary depending on the pH of the assay, with higher potency observed at acidic pH.[9]
Experimental Protocols for Inhibition Assays
The determination of this compound's inhibitory activity involves various biochemical assays. Below are detailed methodologies for key experiments cited in the literature.
Thermolysin Inhibition Assay
Inhibition of thermolysin by this compound can be assessed using steady-state kinetics, fluorometric titration, and stopped-flow methods.[10][11]
3.1.1. Steady-State Inhibitory Kinetics
-
Principle: This method determines the inhibitor constant (Ki) by measuring the effect of the inhibitor on the initial rate of substrate hydrolysis.
-
Reagents:
-
Thermolysin enzyme
-
Substrate (e.g., furylacryloyl-glycyl-L-leucine amide)
-
This compound (inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2)
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
Pre-incubate thermolysin with each concentration of this compound for a set period at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 345 nm) over time using a spectrophotometer.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the Ki value by plotting the data using methods such as the Dixon or Lineweaver-Burk plot.
-
3.1.2. Fluorometric Titration
-
Principle: This method directly measures the binding of the inhibitor to the enzyme by monitoring changes in the intrinsic fluorescence of the enzyme (typically from tryptophan residues) upon inhibitor binding.
-
Reagents:
-
Thermolysin enzyme
-
This compound
-
Assay buffer
-
-
Procedure:
-
Place a solution of thermolysin in a fluorometer cuvette.
-
Excite the enzyme at a wavelength of approximately 280 nm and monitor the emission spectrum (around 340 nm).
-
Add aliquots of a concentrated this compound solution to the cuvette.
-
Record the change in fluorescence intensity after each addition until saturation is reached.
-
The dissociation constant (Kd) can be calculated by fitting the binding isotherm.
-
Neutral Endopeptidase (NEP) Inhibition Assay
A common method for measuring NEP activity and its inhibition is a fluorometric assay using a synthetic substrate.[12]
-
Principle: This assay uses a fluorogenic substrate that is cleaved by NEP to release a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme activity.
-
Reagents:
-
NEP source (e.g., purified enzyme, plasma, or cell lysates)
-
Fluorogenic substrate (e.g., glutaryl-Ala-Ala-Phe-amidomethylcoumarin)
-
This compound
-
Aminopeptidase M
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
-
Procedure:
-
Prepare a range of this compound concentrations.
-
In a multi-well plate, add the NEP sample, assay buffer, and the this compound dilutions.
-
Pre-incubate the mixture for a defined time at 37°C.
-
Add the fluorogenic substrate to initiate the reaction.
-
After a specific incubation period (e.g., 30 minutes), add aminopeptidase M to cleave the remaining substrate and release the fluorescent product.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Endothelin-Converting Enzyme (ECE) Inhibition Assay
A sensitive and high-throughput method for measuring ECE activity is the Scintillation Proximity Assay (SPA).[13]
-
Principle: This assay measures the conversion of radiolabeled big endothelin-1 ([¹²⁵I]big ET-1) to [¹²⁵I]ET-1. The newly formed [¹²⁵I]ET-1 is specifically captured by an antibody, which is then bound by protein A-coated SPA beads, bringing the radioisotope in close proximity to the scintillant in the beads and generating a detectable signal.
-
Reagents:
-
ECE source (e.g., cultured endothelial cell membranes)
-
[¹²⁵I]big ET-1 (substrate)
-
This compound
-
ET-1 specific antibody
-
Protein A SPA beads
-
Assay buffer
-
-
Procedure:
-
Incubate the ECE preparation with [¹²⁵I]big ET-1 in the presence of varying concentrations of this compound at 37°C.
-
Terminate the reaction by adding a buffer that shifts the pH to alkaline and contains the ET-1 specific antibody.
-
Allow the antibody to bind to the produced [¹²⁵I]ET-1.
-
Add the protein A SPA beads and incubate to allow the antibody-antigen complex to bind to the beads.
-
Measure the radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the signal against the this compound concentration.
-
Signaling Pathways and Experimental Workflows
The inhibition of NEP and ECE by this compound has significant implications for various signaling pathways. Thermolysin, being a bacterial enzyme, is not part of a mammalian signaling pathway but its mechanism is relevant for understanding metalloprotease function.
Endothelin-Converting Enzyme (ECE) Signaling Pathway
ECE is a critical enzyme in the endothelin signaling pathway, which plays a role in vasoconstriction, cell proliferation, and other physiological processes.[5][8] this compound inhibits the final step of endothelin-1 (ET-1) biosynthesis.
References
- 1. Thermolysin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Effect of Endothelin-Converting Enzyme Inhibitor on Chronic Kidney Disease through the Inhibition of Endoplasmic Reticulum Stress and the NLRP3 Inflammasome [mdpi.com]
- 7. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. MEROPS - the Peptidase Database [ebi.ac.uk]
- 10. Binding between thermolysin and its specific inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding between thermolysin and its specific inhibitor, N-phosphoryl-L-leucyl-L-tryptophan (PLT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay of endopeptidase-24.11 activity in plasma applied to in vivo studies of endopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple method for measurement of this compound-sensitive endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphoramidon: A Technical Guide to its Origin, Biosynthesis, and Production in Streptomyces tanashiensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoramidon, a metabolite isolated from the bacterium Streptomyces tanashiensis, is a potent and widely utilized inhibitor of metalloendopeptidases, including thermolysin and endothelin-converting enzyme (ECE).[1] Its complex structure, featuring a phosphoramidate linkage, a dipeptide moiety (L-leucyl-L-tryptophan), and an L-rhamnose sugar, points to a fascinating and intricate biosynthetic pathway. This technical guide provides a comprehensive overview of the origin of this compound, detailing its proposed biosynthetic pathway, regulatory mechanisms, and generalized protocols for its production and isolation. While the specific biosynthetic gene cluster for this compound has not yet been fully elucidated, this document synthesizes current knowledge on phosphonate and non-ribosomal peptide synthesis in Streptomyces to present a robust hypothetical framework for its biogenesis.
Introduction to this compound
This compound (N-(α-L-rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan) is a natural product of significant interest to the scientific community due to its powerful and specific inhibition of zinc-dependent metalloproteinases. First isolated from culture broths of Streptomyces tanashiensis, it has become an indispensable tool in biochemical research and a lead compound in drug discovery.[1] Its mechanism of action involves acting as a transition-state analogue, binding tightly to the active site of target enzymes and preventing substrate hydrolysis. This inhibitory activity makes it highly relevant for studying physiological processes and for the potential development of therapeutics targeting these enzymes.
Quantitative Inhibitory Activity
The potency of this compound has been quantified against several key metalloproteinases. The following table summarizes its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), demonstrating its efficacy.
| Enzyme Target | Organism/Source | Inhibition Constant (Kᵢ) | IC₅₀ |
| Neprilysin (NEP) | Porcine Kidney | 3 nM | 0.034 µM |
| Thermolysin | Bacillus thermoproteolyticus | 28 nM | - |
| Pseudolysin | Pseudomonas aeruginosa | 250 nM | - |
| Endothelin-Converting Enzyme (ECE-1) | Porcine Lung | - | 3.5 µM |
| Angiotensin-Converting Enzyme (ACE) | Porcine Lung | - | 78 µM |
Data compiled from multiple sources. This table highlights the potent and selective nature of this compound's inhibitory action.
Proposed Biosynthetic Pathway
While the definitive biosynthetic gene cluster (BGC) for this compound remains to be identified in Streptomyces tanashiensis, a scientifically sound pathway can be proposed based on established principles of phosphonate and non-ribosomal peptide biosynthesis in bacteria. The pathway likely initiates with the formation of a core phosphonate intermediate, followed by assembly of the peptide and sugar moieties.
Step 1: Formation of the Phosphonate Core
The biosynthesis of virtually all known phosphonates begins with the intramolecular rearrangement of phosphoenolpyruvate (PEP), a primary metabolite from glycolysis, into phosphonopyruvate (PnPy).[2] This thermodynamically challenging reaction is catalyzed by the enzyme PEP mutase, the product of the pepM gene.[3] To drive this reaction forward, PnPy is immediately consumed in a subsequent, irreversible step.
Step 2: Dipeptide Assembly via Non-Ribosomal Peptide Synthesis
The L-leucyl-L-tryptophan dipeptide portion of this compound is characteristic of peptides synthesized by Non-Ribosomal Peptide Synthetases (NRPSs).[4] These large, modular enzymes function as an assembly line. We propose a two-module NRPS enzyme is responsible:
-
Module 1: An adenylation (A) domain selects and activates L-Leucine, attaching it to a thiolation (T) domain.
-
Module 2: A second A domain selects and activates L-Tryptophan. A condensation (C) domain then catalyzes peptide bond formation between the enzyme-bound L-Leucine and L-Tryptophan.
The phosphonate intermediate is likely linked to the N-terminus of the L-Leucine either before or during the NRPS-mediated synthesis.
Step 3: Glycosylation and Final Assembly
The final steps involve the addition of the sugar and the formation of the characteristic phosphoramidate bond.
-
Rhamnose Addition: A specific glycosyltransferase enzyme catalyzes the attachment of an L-rhamnose moiety to the phosphonate group. The precursor, dTDP-L-rhamnose, is synthesized via a dedicated set of enzymes typically found within the BGC.
-
Release and Cyclization: A thioesterase (TE) domain at the end of the NRPS module likely releases the completed molecule from the enzyme.
The following diagram illustrates the proposed biosynthetic logic for this compound.
Caption: Proposed biosynthetic pathway for this compound in S. tanashiensis.
Regulation of Biosynthesis
The production of secondary metabolites like this compound in Streptomyces is tightly regulated to coincide with specific growth phases and environmental conditions. Phosphate concentration is a key regulatory signal. The PhoR-PhoP two-component system is a conserved global regulator of phosphate-dependent gene expression in Streptomyces.[1][5]
-
High Phosphate: In phosphate-rich conditions, the sensor kinase PhoR is inactive. The response regulator PhoP remains unphosphorylated and does not bind to DNA, leading to the repression of secondary metabolite BGCs.
-
Low Phosphate (Starvation): Under phosphate limitation, PhoR autophosphorylates and transfers the phosphoryl group to PhoP. Phosphorylated PhoP (PhoP-P) then acts as a transcriptional activator, binding to specific DNA sequences (PHO boxes) in the promoter regions of target genes, including those that activate the expression of the this compound BGC.
Caption: The PhoR-PhoP signaling pathway controlling secondary metabolism.
Experimental Protocols
The following sections provide generalized yet detailed protocols for the production and purification of this compound from S. tanashiensis. These serve as a starting point and should be optimized for specific laboratory conditions and equipment.
Fermentation Protocol
This protocol describes a typical submerged batch fermentation process.
-
Strain Maintenance: Maintain Streptomyces tanashiensis (e.g., ATCC 23967) on ISP Medium 2 agar plates. Incubate at 28-30°C for 7-10 days until sporulation is evident.
-
Seed Culture Preparation:
-
Inoculate a loopful of spores into a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours to generate a vegetative mycelial suspension.
-
-
Production Culture:
-
Prepare the production medium. A representative medium could be: Soluble Starch (20 g/L), Yeast Extract (5 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), FeSO₄·7H₂O (0.01 g/L). Adjust pH to 7.0 before autoclaving. Note: The low phosphate concentration is intended to induce secondary metabolism.
-
Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture.
-
Incubate at 28°C, 200 rpm for 7-9 days.
-
-
Monitoring: Monitor the fermentation by measuring pH and cell mass (mycelial dry weight). This compound production can be tracked via HPLC analysis of the culture supernatant, using a C18 column and a suitable standard.
Extraction and Purification Protocol
This protocol outlines a common workflow for isolating polar metabolites from fermentation broth.
-
Biomass Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the mycelia. Decant and collect the supernatant.
-
Adsorption Chromatography:
-
Acidify the supernatant to pH 3.0 with HCl.
-
Apply the supernatant to a column packed with a macroporous adsorbent resin (e.g., Diaion HP-20).
-
Wash the column with several volumes of deionized water to remove salts and polar impurities.
-
-
Elution: Elute the bound metabolites with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol). Collect fractions.
-
Activity Guided Fractionation: Test each fraction for inhibitory activity against a target enzyme (e.g., thermolysin) or analyze by HPLC to identify fractions containing this compound.
-
Ion-Exchange Chromatography:
-
Pool the active fractions, concentrate under vacuum, and dissolve in a low-salt buffer.
-
Apply the sample to an anion-exchange column (e.g., DEAE-Sephacel) equilibrated with the same buffer.
-
Elute with a linear salt gradient (e.g., 0 to 1.0 M NaCl). This compound, being anionic due to the phosphate group, will bind and elute with increasing salt concentration.
-
-
Final Purification (RP-HPLC):
-
Pool, desalt, and concentrate the active fractions from the ion-exchange step.
-
Perform final purification using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
-
Verification: Confirm the purity and identity of the final product by mass spectrometry and NMR spectroscopy.
Caption: General workflow for the production and purification of this compound.
Conclusion and Future Outlook
This compound stands as a testament to the complex biosynthetic capabilities of the genus Streptomyces. While its utility as a biochemical tool is well-established, the precise genetic and enzymatic machinery responsible for its production in S. tanashiensis remains an open area of research. The proposed biosynthetic pathway, involving a convergence of phosphonate, non-ribosomal peptide, and deoxysugar synthesis, provides a strong foundation for future investigation. The advent of whole-genome sequencing and advanced bioinformatics tools for genome mining will undoubtedly accelerate the discovery of the this compound biosynthetic gene cluster. Identification of this cluster will not only confirm the proposed pathway but also open avenues for biosynthetic engineering to generate novel analogues with potentially enhanced therapeutic properties.
References
- 1. Streptomyces tanashiensis - Wikipedia [en.wikipedia.org]
- 2. Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity and abundance of phosphonate biosynthetic genes in nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
The Biological Activity of Phosphoramidon Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidon disodium salt is a microbial metabolite originally isolated from Streptomyces tanashiensis. It is a potent and specific inhibitor of several metalloproteases, making it a valuable tool in biochemical research and a lead compound in drug discovery.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its inhibitory effects, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.
Mechanism of Action
This compound acts as a competitive, transition-state analog inhibitor of zinc-containing metalloproteases.[3] Its structure, which includes a phosphonate group, mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes. This allows it to bind tightly to the active site of the enzyme, preventing the binding and cleavage of natural substrates.[3]
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against a range of metalloendopeptidases. The following table summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for key enzymes.
| Enzyme | Abbreviation | Inhibitory Constant (Ki) | IC50 |
| Neutral Endopeptidase | NEP | 3 nM | 0.034 µM |
| Endothelin-Converting Enzyme-1 | ECE-1 | Not widely reported | 3.5 µM |
| Thermolysin | - | 28 nM | 0.4 µg/mL |
| Angiotensin-Converting Enzyme | ACE | Not widely reported | 78 µM |
| Pseudolysin | - | 250 nM | Not reported |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration.[4][5][6][7][8][9][10]
Key Signaling Pathways Modulated by this compound
This compound's inhibition of specific metalloproteases has significant downstream effects on cellular signaling pathways.
Endothelin Signaling Pathway
This compound inhibits Endothelin-Converting Enzyme (ECE), a key enzyme in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (ET-1).[11][12][13][14] By blocking the conversion of the inactive precursor, big endothelin-1 (big ET-1), to the active ET-1, this compound can modulate processes such as blood pressure regulation and cell proliferation.[13][15][16]
Caption: Inhibition of the Endothelin Signaling Pathway by this compound.
Amyloid-β Degradation Pathway
Neutral Endopeptidase (NEP), also known as neprilysin, is a major enzyme responsible for the degradation of amyloid-β (Aβ) peptides in the brain.[17][18] this compound is a potent inhibitor of NEP.[17][18] Inhibition of NEP by this compound can lead to an increase in Aβ levels, which is a key pathological hallmark of Alzheimer's disease.[17][18] This makes this compound a useful tool for studying the role of NEP in Aβ metabolism and for developing animal models of Alzheimer's disease.[19]
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. scispace.com [scispace.com]
- 3. Generation by the this compound-sensitive peptidases, endopeptidase-24.11 and thermolysin, of endothelin-1 and c-terminal fragment from big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACE-inhibitory activity assay: IC50 [protocols.io]
- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Inhibition of neutral endopeptidase (NEP) facilitates neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 9. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple method for measurement of this compound-sensitive endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. This compound, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. etflin.com [etflin.com]
- 16. Binding between thermolysin and its specific inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid and versatile method for screening endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A rapid and selective endothelin-converting enzyme assay: characterization of a this compound-sensitive enzyme from guinea pig lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection by bioassay and specific enzyme-linked immunosorbent assay of this compound-inhibitable endothelin-converting activity in brain and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Inhibition: A Technical Guide to the Interaction of Phosphoramidon and Thermolysin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the potent inhibition of the metalloprotease thermolysin by its specific inhibitor, phosphoramidon. Through a comprehensive review of key studies, this document provides a detailed understanding of the kinetic and structural basis of this interaction, offering valuable insights for researchers in enzymology and professionals engaged in drug design and development.
Executive Summary
This compound, a naturally occurring peptide derivative, acts as a highly effective and specific inhibitor of thermolysin, a thermostable zinc-dependent metalloprotease. This inhibition is characterized by a slow, tight-binding mechanism, where this compound functions as a transition-state analog. This guide will explore the quantitative aspects of this inhibition, detail the experimental methodologies used to characterize it, and provide a visual representation of the inhibitory pathway.
Quantitative Inhibition Data
The inhibitory potency of this compound against thermolysin has been quantified through the determination of key kinetic parameters. The inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) are critical metrics for assessing the efficacy of an inhibitor. The following table summarizes the reported quantitative data for the inhibition of thermolysin by this compound.
| Parameter | Value | Experimental Conditions | Reference |
| Ki | 28 nM | pH 7.2 | [1] |
| IC50 | 33 nM | --- | [2] |
Note: The Ki and IC50 values can vary depending on the specific experimental conditions, such as pH, temperature, and substrate concentration.
Mechanism of Inhibition: A Transition-State Analog
This compound's inhibitory power stems from its structural mimicry of the tetrahedral transition state that forms during peptide bond hydrolysis by thermolysin.[1][3] The phosphoramidate group of the inhibitor is crucial for this mimicry.
The interaction unfolds in a multi-step process:
-
Initial Encounter: Thermolysin and this compound initially form a transient enzyme-inhibitor complex (EI).
-
Conformational Change: A subsequent slow isomerization leads to a more stable, high-affinity complex (EI*). This slow-binding nature is a hallmark of the interaction.[4]
Crystallographic studies have provided a detailed view of the binding mode.[2] The phosphoramidate group of this compound directly coordinates with the active site zinc ion, a key catalytic component of thermolysin.[2] Specifically, a single oxygen atom from the phosphoramidate moiety acts as a zinc ligand.[2] This interaction, along with hydrogen bonds to surrounding amino acid residues, anchors the inhibitor firmly in the active site, preventing the binding and subsequent hydrolysis of substrate molecules.
The following diagram illustrates the logical flow of thermolysin inhibition by this compound:
Caption: Logical workflow of thermolysin inhibition by this compound.
Experimental Protocols
The characterization of the interaction between this compound and thermolysin relies on a suite of established biochemical and biophysical techniques. While specific parameters may vary between laboratories, the following sections outline the general methodologies for the key experiments cited in the literature.[5][6]
Steady-State Inhibitory Kinetics
This method is used to determine the inhibitor constant (Ki) by measuring the effect of different concentrations of this compound on the initial rate of thermolysin-catalyzed substrate hydrolysis.
Objective: To determine the mode of inhibition and the inhibitor constant (Ki).
Materials:
-
Thermolysin
-
This compound
-
Chromogenic or fluorogenic thermolysin substrate (e.g., N-[3-(2-Furyl)acryloyl]-Gly-L-Leu-NH2, FAGLA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2)
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of thermolysin and this compound in the assay buffer.
-
Assay Setup: In a multi-well plate or cuvettes, set up a series of reactions containing a fixed concentration of thermolysin and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures for a set period to allow for the slow binding to reach equilibrium.
-
Reaction Initiation: Initiate the reaction by adding the substrate to each well/cuvette.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) for each inhibitor concentration.
-
Plot the data using a suitable graphical method, such as a Dixon plot (1/v₀ vs. [I]) or by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis to determine the Ki value.
-
Fluorometric Titration
This technique is employed to directly measure the dissociation constant (Kd) of the enzyme-inhibitor complex by monitoring changes in the intrinsic fluorescence of thermolysin upon binding to this compound.
Objective: To determine the dissociation constant (Kd) of the thermolysin-phosphoramidon complex.
Materials:
-
Thermolysin
-
This compound
-
Assay buffer (as above)
-
Fluorometer
Procedure:
-
Instrument Setup: Set the excitation wavelength to 280 nm (to excite tryptophan residues) and the emission wavelength to scan a range (e.g., 300-400 nm) or at a fixed wavelength of maximum emission (typically around 340-350 nm).
-
Titration:
-
Place a fixed concentration of thermolysin in a cuvette.
-
Make successive additions of a concentrated this compound solution to the cuvette.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) to determine the Kd.
-
Stopped-Flow Kinetics
The stopped-flow method is a rapid kinetics technique used to study the pre-steady-state phase of the binding interaction, providing insights into the individual steps of the binding mechanism, including the fast initial binding and the subsequent slow isomerization.
Objective: To determine the rate constants for the individual steps in the binding of this compound to thermolysin.
Materials:
-
Thermolysin
-
This compound
-
Assay buffer (as above)
-
Stopped-flow apparatus coupled to a spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Prepare solutions of thermolysin and this compound in separate syringes of the stopped-flow instrument.
-
Rapid Mixing: The instrument rapidly mixes the contents of the two syringes, initiating the binding reaction.
-
Data Acquisition: The change in an optical signal (absorbance or fluorescence) is monitored over a very short timescale (milliseconds to seconds) as the reaction mixture flows through an observation cell.
-
Data Analysis:
-
The resulting kinetic traces are fitted to appropriate kinetic models (e.g., a two-step binding model) to extract the rate constants for the association and isomerization steps.
-
The following diagram provides a generalized workflow for determining thermolysin inhibition by this compound:
Caption: Generalized experimental workflow for studying thermolysin inhibition.
Conclusion
The inhibition of thermolysin by this compound serves as a classic example of potent, specific, and slow-binding enzyme inhibition. Its mechanism as a transition-state analog provides a powerful framework for the rational design of novel metalloprotease inhibitors. The experimental techniques detailed in this guide represent the fundamental tools for characterizing such interactions, offering a pathway for the discovery and development of new therapeutic agents targeting this important class of enzymes.
References
- 1. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openalex.org [openalex.org]
- 3. Generation by the this compound-sensitive peptidases, endopeptidase-24.11 and thermolysin, of endothelin-1 and c-terminal fragment from big endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the activity and stability of thermolysin by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding between thermolysin and its specific inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation by the this compound-sensitive peptidases, endopeptidase-24.11 and thermolysin, of endothelin-1 and c-terminal fragment from big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of Endogenous ET-1 with Phosphoramidon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Phosphoramidon as a tool to investigate the physiological and pathophysiological roles of endogenous endothelin-1 (ET-1). We will delve into the mechanism of action of this compound, detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying biological pathways and experimental workflows.
Introduction: Endogenous Endothelin-1 and Its Significance
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular tone regulation, cell proliferation, and inflammation.[1][2] It is produced by various cells, most notably endothelial cells. The synthesis of ET-1 involves the cleavage of a larger, inactive precursor, big endothelin-1 (big ET-1), by a specific metalloproteinase known as endothelin-converting enzyme (ECE).[3][4][5] Given its powerful biological activities, the production and signaling of endogenous ET-1 are tightly regulated. Dysregulation of the ET-1 system has been implicated in a variety of cardiovascular, renal, and inflammatory diseases, making it a key target for therapeutic intervention.
Mechanism of Action: this compound as an ECE Inhibitor
This compound is a metalloproteinase inhibitor that has been instrumental in elucidating the function of endogenous ET-1.[6][7] It acts by inhibiting the activity of endothelin-converting enzyme (ECE), thereby blocking the conversion of the relatively inactive big ET-1 to the highly active ET-1.[3][4][5] By observing the physiological and cellular effects of this compound administration, researchers can infer the roles of endogenous ET-1. It is important to note that while this compound is a potent ECE inhibitor, it can also inhibit other metalloproteinases, such as neutral endopeptidase 24.11 (NEP), which can influence its overall biological effects.[3][8]
Signaling Pathways and Experimental Workflows
Endothelin-1 Biosynthesis and the Action of this compound
The following diagram illustrates the synthesis of ET-1 from its precursor and the inhibitory action of this compound.
Caption: Biosynthesis of ET-1 and the inhibitory site of this compound.
Canonical ET-1 Signaling Pathway
Once produced, ET-1 exerts its effects by binding to two G protein-coupled receptors: ET-A and ET-B. The canonical signaling pathway is depicted below.
Caption: Simplified canonical ET-1 signaling pathway.[2]
General Experimental Workflow for Investigating this compound's Effects
A typical workflow for studying the impact of this compound on endogenous ET-1 is outlined below.
Caption: General experimental workflow for this compound studies.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound.
Table 1: In Vitro Effects of this compound on ET-1 and Big ET-1 Levels
| Cell Type | This compound Concentration | Effect on ET-1 Secretion | Effect on Big ET-1 Secretion | Reference |
| Porcine Aortic Endothelial Cells | Not specified | Marked suppression | Increased secretion | [6] |
| Bovine Aortic Endothelial Cells (BAECs) | 10 µM | -27% | Not specified | [9] |
| Bovine Aortic Endothelial Cells (BAECs) | 100 µM | -76% | Not specified | [9] |
| Human Endothelial Cell Line (EA.hy 926) | 10-100 µM | 5- to 6-fold increase | Not specified | [9] |
| Cultured Endothelial Cells | Not specified | Decrease | Increase | [7] |
| Human Umbilical Vein Endothelial Cells | 1 x 10⁻⁴ mol/l | Significant reduction | Concomitant increase |
Table 2: In Vivo and Ex Vivo Effects of this compound
| Experimental Model | This compound Dose/Concentration | Outcome | Reference |
| Anesthetized Rats (Big ET-1 induced pressor response) | Dose-dependent | Inhibition of pressor response | [4][5] |
| Isolated Perfused Rat Mesenteric Artery (Big ET-1 induced pressor response) | 10⁻⁵ M | Marked suppression of pressor response | [10][11] |
| Anesthetized Dogs (Intracisternal Big ET-1) | Not specified | Prevention of cerebral vasospasm and hypertension | [12] |
| Rats with Indomethacin-induced Gastric Damage | Dose-dependent | Attenuation of gastric mucosal damage | [3] |
| Anesthetized Rats (Hemorrhage, cytokine, or hypoxia-stimulated ET-1 release) | 0.1-0.3 mg/kg/min | No suppression of ET-1 release | [13] |
| Anesthetized Rats (Hypoxia-induced ET-1 increase) | 10 mg/kg i.v. + 0.1 mg/kg/min | Potentiation of ET-1 increase | [13] |
Table 3: IC50 Values of this compound for ECE Inhibition
| Cell Type / Tissue Preparation | IC50 Value | Reference |
| Bovine Aortic Endothelial Cells (BAECs) | 6.4 µM | [9] |
| Human Endothelial Cell Line (EA.hy 926) | 0.26 µM | [9] |
| Chinese Hamster Ovary (CHO) cells (exogenous big ET-1 conversion) | 5-30 µmol/L | |
| Chinese Hamster Ovary (CHO) cells (endogenous big ET-1 conversion) | >1 mmol/L |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the investigation of endogenous ET-1 with this compound.
Measurement of ET-1 and Big ET-1 Levels
a) Radioimmunoassay (RIA)
A sensitive and specific RIA is often employed for the quantification of ET-1 in biological samples.
-
Antibody Production: Antibodies are typically raised in rabbits using synthetic ET-1 conjugated to a carrier protein like thyroglobulin.
-
Assay Principle: The assay is based on the competitive binding of unlabeled ET-1 (from the sample or standards) and a fixed amount of radiolabeled ET-1 (e.g., ¹²⁵I-ET-1) to a limited amount of anti-ET-1 antibody.
-
Procedure Outline:
-
Extract ET-1 from plasma or cell culture supernatant using Sep-Pak C18 cartridges.
-
Incubate the extracted samples or standards with the anti-ET-1 antibody and ¹²⁵I-ET-1.
-
Separate antibody-bound from free ¹²⁵I-ET-1 (e.g., using a secondary antibody and centrifugation).
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
Construct a standard curve and determine the concentration of ET-1 in the samples.
-
-
Key Considerations: The specificity of the antibody is crucial; it should have minimal cross-reactivity with big ET-1 and other related peptides.
b) High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate different endothelin isoforms prior to quantification by RIA or mass spectrometry.
-
Principle: Reverse-phase HPLC separates peptides based on their hydrophobicity.
-
Procedure Outline:
-
Inject the extracted sample onto a C18 reverse-phase HPLC column.
-
Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.
-
Collect fractions at regular intervals.
-
Analyze the fractions for ET-1 and big ET-1 content using RIA.
-
-
Advantage: This method allows for the definitive identification and separate quantification of ET-1 and big ET-1.[7][13]
Endothelin-Converting Enzyme (ECE) Activity Assay
This assay measures the rate of conversion of big ET-1 to ET-1.
-
Principle: A radiolabeled big ET-1 substrate (e.g., [¹²⁵I]big ET-1) is incubated with a source of ECE (e.g., cell or tissue homogenates). The amount of radiolabeled ET-1 produced is then quantified.
-
Procedure Outline:
-
Incubate [¹²⁵I]big ET-1 with the enzyme preparation at 37°C in the presence or absence of this compound.
-
Terminate the reaction.
-
Quantify the [¹²⁵I]ET-1 produced. This can be done by:
-
HPLC separation followed by radioactivity measurement of the ET-1 peak.
-
Scintillation Proximity Assay (SPA): An ET-1 specific antibody is added, followed by protein A-coated SPA beads. The binding of [¹²⁵I]ET-1 to the antibody-bead complex brings it into close proximity with the scintillant in the beads, generating a light signal that can be measured.[6]
-
-
-
Application: This assay is useful for determining the inhibitory potency (e.g., IC50) of compounds like this compound on ECE activity.
Functional Assays
a) Isolated Blood Vessel Contractility (Wire Myography)
This ex vivo technique assesses the effect of ET-1 on vascular tone.
-
Preparation:
-
Isolate a blood vessel (e.g., rat aorta or mesenteric artery) and cut it into rings.
-
Mount the rings in an organ bath containing a physiological salt solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Connect the rings to a force transducer to measure isometric tension.
-
-
Procedure Outline:
-
Allow the vessel rings to equilibrate and then induce a submaximal contraction (e.g., with phenylephrine or KCl).
-
Administer big ET-1 to the organ bath in the presence and absence of this compound.
-
Record the changes in tension to assess vasoconstriction.
-
-
Interpretation: Inhibition of big ET-1-induced contraction by this compound indicates that the effect of big ET-1 is dependent on its conversion to ET-1.
b) Langendorff Perfused Heart Model for Ischemia-Reperfusion Injury
This ex vivo model allows for the study of cardiac function in an isolated heart.
-
Preparation:
-
Excise the heart from an anesthetized animal.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfuse the heart retrogradely via the aorta with an oxygenated physiological solution (e.g., Krebs-Henseleit buffer). This forces the perfusate into the coronary arteries.
-
Insert a balloon into the left ventricle to measure pressure changes.
-
-
Ischemia-Reperfusion Protocol:
-
Allow the heart to stabilize.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion by restarting the flow of the perfusate.
-
This compound can be included in the perfusate before ischemia and/or during reperfusion.
-
-
Measurements: Monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Application: This model can be used to investigate the role of endogenous ET-1 in myocardial ischemia-reperfusion injury and the potential protective effects of ECE inhibition.[1][5][12]
Conclusion
This compound has proven to be an invaluable pharmacological tool for investigating the complex roles of the endogenous endothelin system. By inhibiting the conversion of big ET-1 to the active ET-1, it allows researchers to probe the contributions of this potent peptide in a wide range of physiological and pathological processes. The experimental protocols and data presented in this guide provide a framework for the design and interpretation of studies aimed at further unraveling the intricacies of ET-1 biology and its potential as a therapeutic target. It is crucial for researchers to consider the potential off-target effects of this compound and to employ appropriate controls to ensure the validity of their findings.
References
- 1. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibition of the in vivo conversion of big endothelin-1 to endothelin-1 in the human forearm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and selective endothelin-converting enzyme assay: characterization of a this compound-sensitive enzyme from guinea pig lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of endothelin 1 and big endothelin 1 in secretory vesicles isolated from bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. A simple method for measurement of this compound-sensitive endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radioimmunoassay of endothelin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection by bioassay and specific enzyme-linked immunosorbent assay of this compound-inhibitable endothelin-converting activity in brain and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evidence for this compound-sensitive conversion of big endothelin-1 to endothelin-1 in isolated rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of endogenous human endothelin peptides by high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationships of Phosphoramidon Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phosphoramidon and its analogues as inhibitors of key metalloproteases, particularly neutral endopeptidase (NEP) and thermolysin. This document outlines the critical structural modifications that influence inhibitory potency and selectivity, presents quantitative inhibitory data, details relevant experimental protocols, and visualizes key concepts through logical and pathway diagrams.
Core Structure-Activity Relationships
This compound is a naturally occurring inhibitor of several metalloproteases, including thermolysin, a bacterial enzyme often used as a model, and neutral endopeptidase (NEP, also known as neprilysin), a key enzyme in the regulation of several signaling peptides.[1] The inhibitory activity of this compound analogues is highly dependent on specific structural features.
The core structure of this compound consists of an N-phosphoryl dipeptide (L-leucyl-L-tryptophan) linked to an L-rhamnose sugar moiety. Modifications to each of these components—the phosphate group, the dipeptide backbone, and the rhamnose sugar—have profound effects on inhibitory potency and selectivity against different metalloproterases, including NEP, thermolysin, and endothelin-converting enzyme (ECE).[2]
Key SAR findings are summarized below:
-
The Rhamnose Moiety : The presence or absence of the rhamnose sugar is a critical determinant of selectivity. Removal of the rhamnose group generally leads to a significant increase in potency against NEP and angiotensin-converting enzyme (ACE), while it reduces activity against ECE.[2][3] This suggests that the active sites of NEP and ACE have a preference for smaller, less sterically hindered inhibitors, whereas the rhamnose moiety may engage in favorable interactions within the larger active site of ECE.
-
The Phosphate Group : The phosphoramidate linkage is crucial for the inhibitory activity, acting as a transition-state analogue that coordinates with the active site zinc ion of the metalloprotease.[4] Analogues with a free phosphonic acid are often optimal for the inhibition of NEP and ACE.[2]
-
The Dipeptide Backbone : The nature and stereochemistry of the amino acid residues are critical for potent inhibition.
-
P1' Position (Leucine in this compound) : A hydrophobic residue at this position is generally favored.
-
P2' Position (Tryptophan in this compound) : An aromatic group in the P2' position is essential for high-potency inhibition of both ECE and NEP.[2][3] Interchanging the positions of Leucine and Tryptophan can lead to a significant loss of inhibitory activity against ECE and NEP, highlighting the importance of the specific amino acid sequence for proper orientation and binding within the enzyme active site.[2]
-
-
P1 Position Substituents : The addition of hydrophobic groups at the P1 position can significantly increase potency for ECE. For instance, adding a 2-(2-naphthyl)ethyl group to the this compound dipeptide core (lacking the rhamnose) improves ECE inhibition but weakens its potency against NEP.[2]
Figure 1: Logical relationships in the structure-activity of this compound analogues.
Quantitative Data on Inhibitory Activity
The following table summarizes the inhibitory potencies (IC50 values) of this compound and its key analogues against Neutral Endopeptidase (NEP), Endothelin-Converting Enzyme (ECE), and Angiotensin-Converting Enzyme (ACE).
| Compound/Analogue | Modification | IC50 (µM) vs. NEP | IC50 (µM) vs. ECE | IC50 (µM) vs. ACE | Reference |
| This compound | Parent Compound | 0.034 | 3.5 | 78 | [2] |
| Dipeptide 3 | Removal of the rhamnose moiety | 0.003 | 70 | 0.20 | [2] |
| Dipeptide 3 + 2-(2-naphthyl)ethyl at P1 | Rhamnose removed, hydrophobic group added at P1 | 0.02 | 0.55 | No significant change | [2] |
| Leu/Trp Interchange Analogue | Rhamnose present, Leu and Trp positions interchanged | Inactive | Inactive | Active | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and enzymatic evaluation of this compound analogues.
Generalized Synthesis of a Phosphoramidate Linkage
The formation of the critical phosphoramidate bond can be achieved through various synthetic routes. The following protocol describes a generalized copper-catalyzed aerobic oxidative coupling of an H-phosphonate with an amine, which is a common method for creating this linkage.
Materials:
-
H-phosphonate derivative (e.g., diethyl phosphite)
-
Amine derivative (e.g., a dipeptide ester)
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN), anhydrous
-
Chloroform (CHCl3)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., diethyl ether, methanol, dichloromethane)
Procedure:
-
To a stirring suspension of CuI (0.2 equivalents) in anhydrous MeCN, add the H-phosphonate (1.0 equivalent) and the amine (2.0 equivalents).
-
Stir the reaction mixture at 55 °C for 4-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with CHCl3.
-
Wash the organic layer sequentially with 2M HCl and saturated NaHCO3 solution.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude phosphoramidate by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of diethyl ether to 5-10% methanol in dichloromethane).
-
Characterize the final product by NMR and mass spectrometry.
Note: The synthesis of a complete this compound analogue is a multi-step process involving the synthesis of the phosphorylated rhamnose moiety, the dipeptide, and their subsequent coupling, followed by deprotection steps.
Neutral Endopeptidase (NEP) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound analogues against NEP.
Materials:
-
Human plasma or purified NEP
-
Fluorogenic NEP substrate: glutaryl-Ala-Ala-Phe-amidomethylcoumarin (AMC)
-
Assay buffer: Tris-HCl buffer, pH 7.6
-
Aminopeptidase M
-
This compound (as a positive control)
-
Test compounds (this compound analogues)
-
96-well microplate, fluorescence plate reader
Procedure:
-
Prepare solutions of the test compounds and this compound at various concentrations.
-
In a 96-well microplate, add 20 µL of human plasma or a solution of purified NEP to each well.
-
Add the test compounds or this compound to the respective wells. For control wells (no inhibition), add the vehicle (e.g., DMSO).
-
Incubate the plate for a short period to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the NEP substrate, glutaryl-Ala-Ala-Phe-AMC.
-
Incubate the reaction mixture at 37°C for 30 minutes.[5]
-
Stop the NEP reaction and proceed to the second enzymatic step by adding aminopeptidase M. This enzyme cleaves the Phe-AMC bond, releasing the fluorescent AMC molecule.
-
Measure the fluorescence of the released AMC using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.
Thermolysin Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound analogues against thermolysin using a casein-based assay.
Materials:
-
Thermolysin from Bacillus thermoproteolyticus
-
Casein solution (e.g., 2% w/v) in assay buffer
-
Assay buffer: 50mM Tris-HCl, 0.5mM CaCl2, pH 8.0
-
Trichloroacetic acid (TCA), e.g., 0.4 M
-
Folin-Ciocalteu phenol reagent
-
Sodium carbonate solution (e.g., 0.4 M)
-
This compound (as a positive control)
-
Test compounds (this compound analogues)
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and this compound at various concentrations.
-
In separate reaction tubes, pre-incubate the thermolysin solution with the test compounds or this compound for a defined period at room temperature.
-
Initiate the reaction by adding the casein substrate to each tube.
-
Incubate the reaction mixtures at an optimal temperature for thermolysin activity (e.g., 60-70°C) for 10-20 minutes.
-
Terminate the reaction by adding TCA to precipitate the undigested casein.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Take an aliquot of the supernatant, which contains the soluble peptide fragments.
-
To the supernatant, add sodium carbonate solution followed by the Folin-Ciocalteu reagent.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm). The absorbance is proportional to the amount of digested peptides.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Figure 2: Generalized experimental workflow for screening this compound analogues.
Signaling Pathways Modulated by this compound Analogues
By inhibiting neutral endopeptidase, this compound and its analogues can potentiate the activity of several endogenous peptides, thereby modulating their signaling pathways.
Substance P Signaling Pathway
Substance P is a neuropeptide involved in pain transmission and inflammation.[6] NEP is a key enzyme responsible for its degradation in the synaptic cleft and in peripheral tissues.[7] Inhibition of NEP by this compound analogues leads to an accumulation of Substance P, enhancing its signaling through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[6] This can lead to prolonged or intensified inflammatory and pain responses.[8]
Figure 3: Substance P signaling pathway and the role of NEP inhibition.
Atrial Natriuretic Peptide (ANP) Signaling Pathway
Atrial Natriuretic Peptide (ANP) is a cardiac hormone that regulates blood pressure and volume by promoting vasodilation and natriuresis.[9] NEP is responsible for the degradation and inactivation of ANP in the circulation.[10] By inhibiting NEP, this compound analogues can increase the half-life and circulating levels of ANP.[11] This enhances ANP's ability to bind to its receptor, NPR-A, which has intrinsic guanylyl cyclase activity.[12] The resulting increase in intracellular cGMP leads to downstream effects such as vasodilation and sodium excretion, ultimately lowering blood pressure.[12]
Figure 4: ANP signaling pathway and the effect of NEP inhibition.
References
- 1. Interactions between neutral endopeptidase (EC 3.4.24.11) and the substance P (NK1) receptor expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a phostone glycomimetic of the endothelin converting enzyme inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of endopeptidase-24.11 activity in plasma applied to in vivo studies of endopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 10. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 11. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Phosphoramidon in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidon is a potent and widely used metalloprotease inhibitor derived from Streptomyces tanashiensis.[1] It serves as a critical tool in cell culture experiments for studying the roles of specific peptidases in various physiological and pathological processes. Its primary targets include Neutral Endopeptidase (NEP, also known as Neprilysin or CD10) and Endothelin-Converting Enzyme (ECE).[2] By inhibiting these enzymes, this compound allows researchers to investigate the downstream effects of substrate accumulation and to elucidate the functions of these proteases in signaling pathways relevant to cancer, cardiovascular diseases, and neuroscience.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing enzyme inhibition, evaluating effects on cell viability and signaling, and quantifying changes in peptide levels.
Mechanism of Action
This compound exerts its inhibitory effects by binding to the active site of zinc-dependent metalloproteases. This binding prevents the cleavage of their respective substrates.
-
Neutral Endopeptidase (NEP): NEP is a key enzyme in the degradation of several signaling peptides, including natriuretic peptides, bradykinin, and substance P. Inhibition of NEP by this compound leads to the accumulation of these peptides, thereby potentiating their biological effects.
-
Endothelin-Converting Enzyme (ECE): ECE is responsible for the final and critical step in the biosynthesis of the potent vasoconstrictor and mitogen, endothelin-1 (ET-1), from its inactive precursor, big endothelin-1 (big ET-1).[3][4] this compound's inhibition of ECE blocks the production of mature ET-1.[3][4]
The differential inhibition of these enzymes by this compound allows for the targeted investigation of their respective pathways.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against its primary targets and its effects on endothelin-1 levels in various cell culture models.
Table 1: Inhibitory Potency (IC50) of this compound
| Target Enzyme | Cell Line/Tissue Source | IC50 Value | Reference |
| Neutral Endopeptidase (NEP) | - | 0.034 µM | [2] |
| Endothelin-Converting Enzyme (ECE) | - | 3.5 µM | [2] |
| Angiotensin-Converting Enzyme (ACE) | - | 78 µM | [2] |
| Thermolysin | - | 0.4 µg/mL | [2] |
| ECE | Bovine Aortic Endothelial Cells (BAECs) | 6.4 µM | [5] |
| ECE | Human Endothelial Cell Line (EA.hy 926) | 0.26 µM | [5] |
| ECE-1 | Human Endothelial Cell Line (EA.hy 926) | 0.8 µM | [6] |
Table 2: Effects of this compound on Endothelin-1 (ET-1) and Big Endothelin-1 (big ET-1) Levels in Cell Culture
| Cell Line | This compound Concentration | Incubation Time | Effect on ET-1 Secretion | Effect on big ET-1 Secretion | Reference |
| Porcine Aortic Endothelial Cells | Not specified | Time-dependent | Markedly suppressed | Increased | [4] |
| Bovine Aortic Endothelial Cells (BAECs) | 10 µM | 24 hours | 27% decrease | Not specified | [5] |
| Bovine Aortic Endothelial Cells (BAECs) | 100 µM | 24 hours | 76% decrease | Not specified | [5] |
| Human Endothelial Cell Line (EA.hy 926) | 10 µM - 100 µM | 24 hours | 5- to 6-fold increase | Not specified | [5] |
| Human Aortic Endothelial Cells | 1 µM - 200 µM | Not specified | Biphasic: slight increase at low conc., decrease at high conc. | Enhanced in a concentration-dependent manner | [5] |
| Human Umbilical Vein Endothelial Cells | 100 µM | 12 hours | Significantly reduced | Concomitant increase | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for the molecular weight of the specific lot of this compound.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in sterile, nuclease-free water or DMSO. For example, for a compound with a molecular weight of 573.5 g/mol , dissolve 5.74 mg in 1 mL of solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired working concentration in cell culture medium.
Endothelin-Converting Enzyme (ECE) Activity Assay in Cultured Cells
Objective: To measure the inhibitory effect of this compound on ECE activity in intact cells.
Materials:
-
Cultured cells (e.g., endothelial cells, vascular smooth muscle cells)
-
Big Endothelin-1 (big ET-1)
-
This compound
-
Cell culture medium
-
ET-1 ELISA kit
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Once confluent, wash the cells twice with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) in serum-free medium for 1 hour at 37°C. Include a vehicle control (medium without this compound).
-
Add big ET-1 to each well at a final concentration of 1 µM.[5]
-
Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C. The optimal incubation time should be determined empirically for the specific cell line.
-
After incubation, collect the cell culture supernatant from each well.
-
Quantify the amount of ET-1 in the supernatant using a commercially available ET-1 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of ECE inhibition for each this compound concentration relative to the vehicle control.
Neutral Endopeptidase (NEP) Activity Assay in Cultured Cells
Objective: To determine the effect of this compound on NEP activity in cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell lines, neutrophils)
-
NEP substrate (e.g., N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Fluorometer or spectrophotometer
-
96-well plates
Protocol:
-
Culture cells to the desired confluence in appropriate culture vessels.
-
Prepare cell lysates or membrane fractions, as NEP is a membrane-bound enzyme.
-
In a 96-well plate, add the cell lysate or membrane preparation.
-
Add various concentrations of this compound (e.g., 1 nM to 1 µM) to the wells. Include a vehicle control.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the NEP substrate to each well.
-
Measure the fluorescence or absorbance at appropriate intervals using a fluorometer or spectrophotometer. The kinetic parameters will depend on the specific substrate used.
-
Determine the rate of substrate cleavage and calculate the percentage of NEP inhibition for each this compound concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cultured cells
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM to 500 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on downstream signaling pathways affected by NEP or ECE inhibition.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluence.
-
Treat the cells with the desired concentration of this compound for a specified time (e.g., 30 minutes to 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound in endothelial cell cultures on the endogenous synthesis of endothelin-1 and on conversion of exogenous big endothelin-1 to endothelin-1 [pubmed.ncbi.nlm.nih.gov]
- 6. Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens [protocols.io]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Phosphoramidon in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing Phosphoramidon, a potent metalloprotease inhibitor, in various enzyme assays. This compound is a valuable tool for studying the activity of several key enzymes involved in critical physiological processes.
Introduction
This compound, derived from Streptomyces tanashiensis, is a specific and potent inhibitor of a range of metalloproteases.[1] Its inhibitory activity is most notable against thermolysin, neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1][2] It also exhibits inhibitory effects on angiotensin-converting enzyme (ACE), albeit at higher concentrations.[2][3] This versatility makes this compound an essential reagent in drug discovery and physiological research for characterizing enzyme function and for screening potential drug candidates.
Data Presentation: Inhibitory Potency of this compound
The inhibitory efficacy of this compound against various metalloproteases is summarized below. The IC50 and Ki values represent the concentration of this compound required to achieve 50% inhibition of enzyme activity and the inhibition constant, respectively.
| Enzyme Target | Common Abbreviation | This compound IC50 | This compound Ki |
| Neutral Endopeptidase | NEP / Neprilysin | 34 nM[2][3] | 3 nM[4] |
| Thermolysin | - | 0.4 µg/mL[2] | 28 nM[4] |
| Endothelin-Converting Enzyme-1 | ECE-1 | 3.5 µM[2][3] | - |
| Angiotensin-Converting Enzyme | ACE | 78 µM[2][3] | - |
| Pseudolysin | - | - | 250 nM[4] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and pH.
Signaling Pathways
To understand the context of this compound's utility, it is crucial to visualize the signaling pathways in which its target enzymes operate.
Endothelin Signaling Pathway
Endothelin-converting enzyme (ECE) is a key enzyme in the endothelin signaling pathway, responsible for the conversion of Big Endothelin-1 to the potent vasoconstrictor Endothelin-1 (ET-1). This compound inhibits this conversion.
References
- 1. ACE-inhibitory activity assay: IC50 [protocols.io]
- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for measurement of this compound-sensitive endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Phosphoramidon: A Key Tool for Investigating Neprilysin Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in regulating the biological activity of a wide range of peptides.[1] Its substrates include natriuretic peptides, angiotensin I and II, bradykinin, substance P, and amyloid-beta peptides, making it a key player in cardiovascular, renal, and neurological functions.[2][3] Given its involvement in various physiological and pathological processes, neprilysin has emerged as a significant therapeutic target for conditions such as heart failure, hypertension, and Alzheimer's disease.[4][5]
Phosphoramidon is a potent and widely used inhibitor of neprilysin, making it an invaluable tool for researchers investigating the enzyme's function.[4][6] Originally isolated from Streptomyces tanashiensis, this microbial metabolite has been instrumental in elucidating the physiological roles of neprilysin and in the early stages of developing therapeutic neprilysin inhibitors.[4] These application notes provide an overview of this compound's mechanism of action, summarize its inhibitory activity, and offer detailed protocols for its use in studying neprilysin function.
Mechanism of Action
This compound acts as a competitive inhibitor of neprilysin.[7] Its structure allows it to bind to the active site of the enzyme, where it coordinates with the essential zinc ion, preventing the access and cleavage of natural peptide substrates.[8][9] The crystal structure of human neprilysin complexed with this compound has revealed the detailed molecular interactions responsible for its inhibitory activity.[8][9] While it is a potent inhibitor of neprilysin, it is important to note that this compound can also inhibit other metalloproteases, such as endothelin-converting enzyme (ECE) and angiotensin-converting enzyme (ACE), albeit with lower potency.[4][10] This characteristic should be considered when designing and interpreting experiments.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the inhibitory potency of this compound against neprilysin and other related metalloproteases, providing a clear comparison for experimental design.
| Enzyme | IC50 Value (µM) | Source |
| Neprilysin (NEP) | 0.034 | [4][10] |
| Endothelin-Converting Enzyme (ECE) | 3.5 | [4][10] |
| Angiotensin-Converting Enzyme (ACE) | 78 | [4][10] |
Signaling Pathways and Experimental Workflows
Neprilysin Signaling Pathway
Neprilysin's primary function is to degrade and inactivate various signaling peptides. By inhibiting neprilysin with this compound, researchers can increase the local concentrations of these peptides, leading to enhanced downstream signaling. For example, inhibiting neprilysin prevents the breakdown of natriuretic peptides, leading to vasodilation and natriuresis, which are beneficial in cardiovascular conditions.[2] Conversely, neprilysin-mediated degradation of amyloid-beta peptides in the brain is a crucial clearance mechanism, and its inhibition can lead to amyloid-beta accumulation.[11][12]
Caption: Mechanism of Neprilysin Inhibition by this compound.
Experimental Workflow: In Vitro Neprilysin Activity Assay
This workflow outlines the key steps for measuring neprilysin activity in biological samples using a fluorogenic substrate and this compound as a specific inhibitor.
Caption: Workflow for In Vitro Neprilysin Activity Assay.
Experimental Protocols
Protocol 1: In Vitro Neprilysin Activity Assay
This protocol is designed to measure neprilysin activity in tissue homogenates or cell lysates using a commercially available fluorogenic substrate.
Materials:
-
Tissue or cells of interest
-
NEP Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.05% BSA)
-
Protease inhibitor cocktail
-
This compound (1 µM stock solution in assay buffer)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
96-well black microplate
-
Fluorescence microplate reader (λex = 320-330 nm, λem = 405-430 nm)
Procedure:
-
Sample Preparation:
-
Homogenize approximately 100 mg of tissue or 1-2 million pelleted cells in 400 µL of ice-cold NEP Assay Buffer containing a protease inhibitor cocktail.[13]
-
Incubate the homogenate on ice for 10 minutes.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C and collect the supernatant.[13]
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, prepare the following wells for each sample:
-
Total Activity: 50 µL of sample supernatant.
-
Non-NEP Activity (Control): 50 µL of sample supernatant pre-incubated with 5 µL of 1 µM this compound for 10 minutes at room temperature.
-
Blank: 50 µL of NEP Assay Buffer.
-
-
-
Enzymatic Reaction:
-
Prepare a working solution of the fluorogenic NEP substrate according to the manufacturer's instructions (e.g., a 100-fold dilution in NEP Assay Buffer).[13]
-
Add 50 µL of the substrate working solution to all wells to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode every 1-2 minutes for 30-60 minutes.[13]
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (increase in fluorescence per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other readings.
-
Calculate the specific NEP activity by subtracting the rate of the "Non-NEP Activity" well (with this compound) from the "Total Activity" well.
-
Normalize the specific NEP activity to the protein concentration of the sample (expressed as pmol/min/mg of protein).
-
Protocol 2: In Vivo Investigation of Neprilysin Function in a Rat Model of Hypertension
This protocol describes a method to assess the role of neprilysin in blood pressure regulation by administering this compound to anesthetized rats.
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., sodium pentobarbital)
-
Catheters for intravenous injection and blood pressure monitoring
-
Pressure transducer and recording system
-
This compound solution for intravenous injection (e.g., 10 mg/kg in saline)
-
Neprilysin substrate (e.g., big endothelin-1) or a pressor agent to challenge the system.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to approved animal care and use protocols.
-
Surgically implant catheters into the femoral artery for continuous blood pressure monitoring and into the femoral vein for intravenous drug administration.
-
Allow the animal to stabilize for at least 30 minutes after surgery, ensuring a stable baseline blood pressure.
-
-
Baseline Measurements:
-
Record the baseline mean arterial pressure (MAP) for at least 15 minutes.
-
-
Administration of this compound:
-
Administer a bolus intravenous injection of this compound (e.g., 10 mg/kg).[7]
-
Continuously monitor and record the MAP.
-
-
Challenge with a Pressor Agent (Optional):
-
To investigate the effect of neprilysin inhibition on the metabolism of a specific substrate, a pressor agent that is a known neprilysin substrate (e.g., big endothelin-1) can be administered before and after this compound.
-
Administer a bolus intravenous injection of the pressor agent and record the pressor response (increase in MAP).
-
After the administration of this compound, repeat the injection of the pressor agent and compare the pressor response. A blunted response would indicate that this compound is inhibiting the conversion of the precursor to its active form by a neprilysin-like enzyme.[7]
-
-
Data Analysis:
-
Calculate the change in MAP from baseline after the administration of this compound.
-
If a pressor agent was used, compare the magnitude and duration of the pressor response before and after this compound administration.
-
Conclusion
This compound remains a cornerstone tool for the pharmacological investigation of neprilysin. Its well-characterized inhibitory profile allows researchers to probe the diverse physiological and pathological roles of this critical enzyme. The protocols and data presented here provide a foundation for utilizing this compound to advance our understanding of neprilysin-mediated signaling and to explore its potential as a therapeutic target in a variety of diseases. When using this compound, it is crucial to consider its potential off-target effects on other metalloproteases and to include appropriate controls to ensure the specificity of the observed results.
References
- 1. Neprilysin - Wikipedia [en.wikipedia.org]
- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In vivo characterization of a this compound-sensitive endothelin-converting enzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of human neutral endopeptidase (Neprilysin) complexed with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Neprilysin and Aβ Clearance: Impact of the APP Intracellular Domain in NEP Regulation and Implications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Experimental Design for Studying Phosphoramidon's Effects on Blood Pressure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to investigate the effects of Phosphoramidon on blood pressure. This document includes detailed protocols for both in vivo and in vitro studies, data presentation guidelines, and visualizations of key pathways and workflows.
Introduction to this compound and its Cardiovascular Effects
This compound is a metalloprotease inhibitor with a dual mechanism of action that impacts blood pressure regulation. It inhibits two key enzymes:
-
Neprilysin (NEP) : Also known as neutral endopeptidase, NEP is responsible for the degradation of several vasoactive peptides, including natriuretic peptides (e.g., atrial natriuretic peptide or ANP). By inhibiting NEP, this compound increases the circulating levels of these peptides, which promote vasodilation and natriuresis, leading to a decrease in blood pressure.
-
Endothelin-Converting Enzyme (ECE) : ECE is a crucial enzyme in the endothelin pathway, responsible for converting the inactive precursor big endothelin-1 (big ET-1) into the potent vasoconstrictor endothelin-1 (ET-1).[1] Inhibition of ECE by this compound reduces the production of ET-1, thereby preventing vasoconstriction and contributing to a reduction in blood pressure.[2][3][4]
The antihypertensive effect of this compound is particularly notable in certain models of hypertension, such as deoxycorticosterone acetate (DOCA)-salt hypertensive rats.[5]
Key Signaling Pathways
The following diagram illustrates the dual inhibitory action of this compound on the Neprilysin and Endothelin-Converting Enzyme pathways.
Data Presentation: Summary of In Vivo Studies
The following tables summarize the dose-dependent effects of this compound on mean arterial pressure (MAP) in two commonly used rat models of hypertension.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHRs)
| Dose of this compound (mg/kg/h, i.v. infusion) | Duration of Infusion (hours) | Change in MAP (mmHg) | Reference |
| 10 | 5 | -9 ± 4 | [3] |
| 20 | 4 | Lowered MAP | [2] |
| 20 | 5 | -31 ± 4 | [3] |
| 40 | 5 | -40 ± 4 | [3] |
Table 2: Effect of this compound on Blood Pressure (BP) in DOCA-Salt Hypertensive Rats
| Dose of this compound (mg/kg/min, i.v. infusion) | Duration of Infusion (hours) | Change in BP (mmHg) | Reference |
| 0.01 | 2 | -28 ± 6 | [5] |
| 0.1 | 2 | -51 ± 5 | [5] |
| 1.0 | 2 | -85 ± 6 | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the impact of this compound on blood pressure and its underlying mechanisms.
In Vivo Blood Pressure Measurement in Hypertensive Rats
This protocol describes the continuous measurement of arterial blood pressure in conscious, freely moving hypertensive rats following the administration of this compound.
Experimental Workflow:
Materials:
-
Spontaneously Hypertensive Rats (SHRs) or DOCA-salt hypertensive rats
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Polyethylene tubing (e.g., PE-50) for catheters
-
Surgical instruments
-
Heparinized saline
-
Pressure transducer and data acquisition system
-
Infusion pump
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
Protocol:
-
Animal Model:
-
For SHRs, use adult rats (e.g., 12-16 weeks old) with established hypertension.
-
To induce DOCA-salt hypertension, uninephrectomized rats are treated with deoxycorticosterone acetate and provided with a high-salt drinking solution.
-
-
Surgical Preparation (Catheter Implantation):
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Surgically expose the carotid artery and jugular vein.
-
Implant a polyethylene catheter filled with heparinized saline into the carotid artery for blood pressure measurement.
-
Implant a second catheter into the jugular vein for intravenous drug administration.
-
Exteriorize the catheters at the back of the neck and secure them.
-
-
Post-operative Recovery:
-
Allow the animal to recover for at least 24 hours after surgery. House the rat in an individual cage to prevent damage to the catheters.
-
-
Blood Pressure Measurement:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Allow the animal to acclimate to the recording setup.
-
Record baseline mean arterial pressure (MAP), systolic and diastolic pressure, and heart rate for a stable period (e.g., 30-60 minutes).
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.9% saline). Common vehicles for in vivo administration include saline, phosphate-buffered saline (PBS), or a small percentage of DMSO in saline.[6]
-
Administer this compound via the venous catheter using a controlled infusion pump at the desired dose(s).
-
A vehicle-only control group should be included in the experimental design.
-
-
Data Acquisition and Analysis:
-
Continuously record blood pressure and heart rate throughout the infusion period and for a specified time post-infusion.
-
Analyze the data to determine the change in blood pressure and heart rate from baseline at different time points and for different doses of this compound.
-
In Vitro Enzyme Activity Assays
These assays are essential for confirming the inhibitory activity of this compound on its target enzymes.
4.2.1. Neprilysin (NEP) Activity Assay
This fluorometric assay measures the ability of NEP to cleave a specific substrate.
Materials:
-
Tissue homogenates (e.g., from kidney or lung) or cell lysates
-
NEP assay buffer
-
Fluorogenic NEP substrate
-
This compound (as an inhibitor)
-
Fluorescence microplate reader
Protocol:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.
-
Assay Reaction: In a 96-well plate, combine the sample, NEP assay buffer, and either this compound (at various concentrations) or vehicle.
-
Substrate Addition: Add the fluorogenic NEP substrate to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to NEP activity.
-
Data Analysis: Calculate the percentage of NEP inhibition by this compound at each concentration and determine the IC50 value.
4.2.2. Endothelin-Converting Enzyme (ECE) Activity Assay
This assay measures the conversion of big ET-1 to ET-1.
Materials:
-
Endothelial cell membranes or other ECE-containing preparations
-
Big Endothelin-1 (substrate)
-
This compound (as an inhibitor)
-
Assay buffer
-
Method for detecting ET-1 (e.g., ELISA or RIA)
Protocol:
-
Enzyme Preparation: Isolate membranes from endothelial cells or other tissues known to express ECE.
-
Inhibition: Pre-incubate the enzyme preparation with various concentrations of this compound or vehicle.
-
Enzymatic Reaction: Add big ET-1 to initiate the conversion reaction and incubate for a defined period.
-
ET-1 Quantification: Stop the reaction and quantify the amount of ET-1 produced using a specific and sensitive method like ELISA.
-
Data Analysis: Determine the inhibitory effect of this compound on ECE activity and calculate the IC50 value.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cardiovascular effects of this compound. By employing these detailed methodologies, researchers can obtain reliable and reproducible data on the impact of this dual NEP/ECE inhibitor on blood pressure and its underlying enzymatic mechanisms. The structured data presentation and visual aids are designed to facilitate clear communication and interpretation of experimental findings.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound blocks the pressor activity of big endothelin[1-39] and lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Big endothelin-3-induced hypertension and its inhibition by this compound in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound blocks the pressor activity of porcine big endothelin-1-(1-39) in vivo and conversion of big endothelin-1-(1-39) to endothelin-1-(1-21) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disparate effects of this compound on blood pressure in SHR and DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Techniques for Assessing Phosphoramidon's Impact on Tumor Cell Invasion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidon is a naturally occurring metalloproteinase inhibitor known to target a range of enzymes, including matrix metalloproteinases (MMPs) and endothelin-converting enzyme (ECE).[1][2][3] These enzymes play a critical role in the degradation of the extracellular matrix (ECM), a key process in tumor cell invasion and metastasis.[4][5] This document provides detailed application notes and experimental protocols for assessing the inhibitory effect of this compound on tumor cell invasion.
Mechanism of Action
This compound primarily functions by chelating the zinc ion essential for the catalytic activity of metalloproteinases. By inhibiting these enzymes, this compound can prevent the breakdown of the ECM, thereby impeding the ability of cancer cells to invade surrounding tissues and metastasize to distant sites.[4][5] Key enzymes inhibited by this compound that are relevant to cancer invasion include MMP-2 and MMP-9, which are known to degrade type IV collagen, a major component of the basement membrane.[4][5][6]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various metalloproteinases.
Table 1: IC50 Values of this compound Against Various Metalloproteinases
| Enzyme | IC50 Value | Source |
| Endothelin-Converting Enzyme (ECE) | 3.5 µM | [1] |
| Neutral Endopeptidase (NEP) | 0.034 µM | [1] |
| Angiotensin-Converting Enzyme (ACE) | 78 µM | [1] |
| Porcine Lung ECE (M1) | ~1 µM | [3] |
| Porcine Lung ECE (M2) | ~0.3 nM | [3] |
Experimental Protocols
In Vitro Invasion Assay: Transwell (Boyden Chamber) Assay
This assay measures the ability of cancer cells to invade through a Matrigel-coated membrane, mimicking the basement membrane.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing chemoattractant, e.g., 10% FBS)
-
This compound (various concentrations)
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-1080)
-
Cotton swabs
-
Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)
-
Microscope
Protocol:
-
Coating Transwell Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4-6 hours to allow for gelation.
-
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 500 µL of complete medium (with chemoattractant) to the lower chamber of the 24-well plate.
-
Add 500 µL of the cell suspension (containing 5 x 10^4 cells) to the upper chamber of the Matrigel-coated inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper and lower chambers.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by incubating with a fixation solution for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the stained, invaded cells under a microscope. Count at least five random fields per insert.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cancer cells treated with this compound.
Materials:
-
Conditioned media from cancer cells treated with this compound
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 0.1% gelatin
-
Tris-Glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Sample Preparation:
-
Culture cancer cells in serum-free medium with and without various concentrations of this compound for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of each sample.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto a polyacrylamide gel containing 0.1% gelatin.
-
Run the gel at 125V at 4°C until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
The molecular weights of the active MMPs can be determined by comparison to protein standards. Pro-MMP-9 (~92 kDa), active MMP-9 (~82 kDa), pro-MMP-2 (~72 kDa), and active MMP-2 (~62 kDa) will appear as distinct bands.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of MMP-Mediated Cell Invasion
Matrix metalloproteinases are key downstream effectors of several signaling pathways implicated in cancer progression, including the PI3K/Akt and MAPK pathways.[7][8][9][10] Activation of these pathways leads to the transcription and secretion of MMPs, which in turn degrade the ECM and promote invasion.
Caption: Signaling pathway of MMP-mediated cell invasion and this compound's point of inhibition.
Experimental Workflow for Assessing this compound's Impact
The following diagram illustrates a typical workflow for evaluating the effect of this compound on tumor cell invasion.
Caption: Experimental workflow for assessing the impact of this compound on tumor cell invasion.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Gelatin zymography protocol | Abcam [abcam.com]
- 3. MMP Activity Detection in Zymograms | Springer Nature Experiments [experiments.springernature.com]
- 4. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Phosphoramidon Instability in Solution
For researchers, scientists, and drug development professionals utilizing Phosphoramidon, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to troubleshooting common issues related to this compound instability, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution, it is recommended to dissolve this compound disodium salt in high-purity sterile water or a buffer of your choice.[1][2] Many suppliers confirm its solubility in water up to 100 mM.[2] For consistent results, it is best practice to use a fresh bottle of solvent and ensure the powder is fully dissolved by gentle vortexing.
Q2: How should I store my this compound stock solution to ensure its stability?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C.[1][2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3] Some sources suggest that solutions stored in aliquots at -20°C are expected to remain active for at least one month.[1] For storage in DMSO, it is recommended to store at -80°C for up to one year or -20°C for one month.[3]
Q3: My this compound solution appears to have lost its inhibitory activity. What are the potential causes?
A3: Loss of inhibitory activity can stem from several factors related to solution instability. The primary culprits are often improper storage, repeated freeze-thaw cycles, exposure to unfavorable pH conditions, elevated temperatures, and prolonged exposure to light. Degradation can occur through hydrolysis of the phosphoramidate bond or photo-oxidation of the tryptophan residue.
Q4: Can I prepare my working solution of this compound in my cell culture medium or assay buffer and store it?
A4: It is generally not recommended to store this compound in complex biological media for extended periods. The pH of the medium, along with the presence of various components, can affect its stability. It is best to prepare fresh working solutions from your frozen stock solution for each experiment to ensure consistent activity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Complete loss of inhibitory effect in my assay. | Degradation of stock solution. | 1. Prepare a fresh stock solution from a new vial of this compound powder. 2. Ensure the stock solution was aliquoted and stored at -20°C or -80°C (for DMSO stocks) to avoid multiple freeze-thaw cycles.[3] 3. Verify the pH of your assay buffer; extreme pH values can accelerate hydrolysis. Phosphoramidates are generally more stable at neutral and higher pHs and more prone to hydrolysis under acidic conditions.[4] |
| Inconsistent or reduced inhibition between experiments. | Partial degradation of working solution. | 1. Prepare fresh working solutions for each experiment. Do not store diluted this compound solutions at room temperature for extended periods. 2. Protect working solutions from light, as the tryptophan moiety in this compound can be susceptible to photodegradation.[5] 3. Maintain a consistent temperature for your assay, as temperature fluctuations can affect both the inhibitor's stability and the enzyme's activity. |
| Precipitation observed when diluting stock solution. | Solubility issues. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in your aqueous assay buffer is low enough to maintain solubility. 2. Perform serial dilutions in the same solvent as the stock solution before the final dilution into the aqueous buffer. |
| Variability in results when using different buffer systems. | Buffer-specific effects on stability. | 1. Be aware that different buffer components can influence the stability of your compound.[6] 2. If you switch buffer systems, it is advisable to re-validate the efficacy of this compound in the new buffer. |
Experimental Protocols
Preparation of this compound Stock Solution (Aqueous)
Materials:
-
This compound disodium salt powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound against a target metalloprotease, such as Neprilysin (NEP) or Endothelin-Converting Enzyme (ECE).
Materials:
-
Purified target enzyme (e.g., recombinant human NEP or ECE)
-
Fluorogenic or chromogenic enzyme substrate
-
Assay buffer (e.g., Tris-HCl or HEPES, pH 7.4)
-
This compound stock solution
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to the desired working concentration in pre-warmed assay buffer.
-
Prepare a series of dilutions of this compound from your stock solution in assay buffer.
-
Dilute the substrate to the desired working concentration in assay buffer.
-
-
Assay Setup:
-
To the wells of the microplate, add the assay buffer.
-
Add the diluted this compound solutions to the appropriate wells. Include a control well with buffer only (no inhibitor).
-
Add the diluted enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Detection:
-
Immediately place the microplate in a plate reader set to the appropriate wavelength for the substrate.
-
Measure the fluorescence or absorbance at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound disodium salt | Additional Synthetic Protease Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The photodecomposition of tryptophan peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amano-enzyme.com [amano-enzyme.com]
Technical Support Center: Optimizing Phosphoramidon Concentration for Maximum Enzyme Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosphoramidon. Our aim is to help you optimize its use for achieving maximum enzyme inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it inhibit?
This compound is a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis. It is widely used as a biochemical tool to inhibit a range of metalloendopeptidases. Its primary targets include:
This compound's inhibitory activity is most potent against NEP.[2][3][4]
Q2: What is the mechanism of action of this compound?
This compound acts as a competitive inhibitor for some enzymes, such as endothelin-converting enzyme.[7] This means it binds to the active site of the enzyme, competing with the natural substrate. The inhibition by this compound can be overcome by increasing the substrate concentration.[8][9]
Q3: What are the typical IC50 values for this compound against its target enzymes?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target enzyme and experimental conditions. The table below summarizes reported IC50 values.
| Enzyme | IC50 Value |
| Neutral Endopeptidase (NEP) | 0.034 µM[2][3][4] |
| Thermolysin | 0.4 µg/mL[3] |
| Endothelin-Converting Enzyme (ECE) | 3.5 µM[2][3][4], ~5 µM[10], ~1 µM (M1 fraction)[6] |
| Angiotensin-Converting Enzyme (ACE) | 78 µM[2][3][4] |
Q4: How should I prepare and store this compound solutions?
This compound disodium salt is soluble in DMSO (100 mg/mL).[2] For aqueous solutions, it is recommended to prepare fresh solutions for optimal results.[2] Stock solutions in DMSO can be stored at -20°C. When preparing working solutions, be aware that moisture-absorbing DMSO can reduce solubility.[2]
Troubleshooting Guide
Problem 1: I am not observing the expected level of enzyme inhibition.
-
Solution 1: Verify this compound Concentration. Ensure that the final concentration of this compound in your assay is appropriate for the target enzyme, based on its IC50 value. You may need to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Solution 2: Check Substrate Concentration. As a competitive inhibitor, the apparent efficacy of this compound can be influenced by the substrate concentration.[8][9] If the substrate concentration is too high, it may outcompete this compound for binding to the enzyme's active site. Consider reducing the substrate concentration.
-
Solution 3: Confirm Enzyme Activity. Ensure your enzyme is active. Run a positive control without any inhibitor to confirm robust enzyme activity.
-
Solution 4: Evaluate pH of the Assay Buffer. The optimal pH for the activity of some target enzymes, like ECE, can be around 7.0-7.5.[6][7] Ensure your assay buffer pH is within the optimal range for your enzyme of interest.
Problem 2: I am observing off-target effects or unexpected results.
-
Solution 1: Consider this compound's Specificity. While this compound is a potent inhibitor of NEP, it also inhibits other metalloproteases like ECE and ACE, albeit at higher concentrations.[2][3][4] Be aware of the potential for cross-reactivity if your experimental system expresses multiple this compound-sensitive enzymes.
-
Solution 2: Investigate Non-Inhibitory Effects. In some cell-based assays, this compound has been shown to increase the number of endothelin receptors, which could complicate the interpretation of results.[11]
-
Solution 3: Rule out Interference with Detection Method. Ensure that this compound or the solvent (e.g., DMSO) does not interfere with your assay's detection method (e.g., fluorescence, absorbance). Run appropriate controls (e.g., inhibitor without enzyme) to check for interference.
Problem 3: The inhibitory effect of this compound seems to diminish over time in my experiment.
-
Solution 1: Assess Inhibitor Stability. The stability of this compound in your specific assay conditions (e.g., temperature, buffer components) might be a factor. While generally stable, prolonged incubations at elevated temperatures could lead to degradation. Consider preparing fresh dilutions of the inhibitor for long-duration experiments.
-
Solution 2: Consider Cellular Uptake and Metabolism (for cell-based assays). For experiments involving live cells, the permeability and intracellular stability of this compound could play a role. While some small molecule inhibitors can cross the cell membrane, charged molecules are generally not cell-permeable.[12]
Experimental Protocols
General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of this compound on a target metalloprotease. Specific parameters such as substrate, buffer composition, and detection method will need to be optimized for the particular enzyme being studied.[13][14][15]
Materials:
-
Purified target enzyme
-
Specific substrate for the target enzyme
-
This compound
-
Assay buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme
-
DMSO (for dissolving this compound)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Add the assay buffer to each well of the microplate.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Add the purified enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the enzyme with this compound (or vehicle) for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each concentration of this compound.
-
Determine the percent inhibition by comparing the velocities of the reactions with this compound to the velocity of the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: General workflow for an in vitro enzyme inhibition assay using this compound.
Caption: Simplified pathway of Endothelin-1 synthesis and the inhibitory action of this compound on ECE.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. cuspconference.com [cuspconference.com]
- 4. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin-converting enzyme: substrate specificity and inhibition by novel analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo characterization of a this compound-sensitive endothelin-converting enzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. Regional differences in endothelin converting enzyme activity in rat brain: inhibition by this compound and EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound modulates the number of endothelin receptors in cultured Swiss 3T3 fibroblasts [pubmed.ncbi.nlm.nih.gov]
- 12. Critical Inhibitor Characteristics to Consider [sigmaaldrich.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Improving the specificity of Phosphoramidon in complex biological samples
Welcome to the technical support center for improving the specificity of Phosphoramidon in your experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key inhibitory data to help you navigate the challenges of using this compound in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a naturally derived peptidic inhibitor of a class of enzymes known as metalloproteases.[1] It functions as a competitive inhibitor, meaning it binds to the active site of the enzyme and prevents the natural substrate from binding.[2] Its primary and most well-characterized targets include:
-
Neprilysin (NEP) , also known as Neutral Endopeptidase (NEP) or Endopeptidase-24.11.[3][4]
-
Thermolysin , a thermostable metalloproteinase from Bacillus thermoproteolyticus.[5]
Q2: What are the known off-target effects of this compound?
While a potent inhibitor of its primary targets, this compound can exhibit off-target activity against other metalloproteases, which can lead to non-specific effects in complex biological samples. A known off-target is Angiotensin-Converting Enzyme (ACE), though it is inhibited with much lower potency.[3] It is crucial to consider the potential for off-target binding when interpreting experimental results.
Q3: How can I increase the specificity of this compound in my experiments?
Improving specificity involves minimizing off-target effects and ensuring that the observed results are due to the inhibition of the intended target enzyme. Key strategies include:
-
Optimizing Inhibitor Concentration: Use the lowest concentration of this compound that effectively inhibits the target enzyme while minimizing off-target inhibition. This can be determined by performing a dose-response curve.
-
Increasing Substrate Concentration: For competitive inhibitors like this compound, increasing the concentration of the specific substrate for your target enzyme can help to outcompete the inhibitor at off-target enzymes.
-
Using Specific Assay Conditions: Optimize assay conditions such as pH and incubation time to favor the activity of your target enzyme over potential off-target enzymes.
-
Employing Control Experiments: Include appropriate controls, such as using more specific inhibitors for potential off-target enzymes, to confirm that the observed effect is due to the inhibition of your primary target.
Q4: What are common causes of inconsistent results when using this compound?
Inconsistent results can arise from several factors, including:
-
Sample Matrix Effects: Components in complex biological samples (e.g., plasma, tissue homogenates) can interfere with the assay.[6]
-
Inhibitor Instability: The stability of this compound in your specific sample matrix and under your experimental conditions should be considered.
-
Pipetting and Dilution Errors: Inaccurate preparation of inhibitor and substrate solutions can lead to significant variability.
-
Improper Assay Conditions: Suboptimal pH, temperature, or incubation times can affect enzyme activity and inhibitor potency.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the reported IC50 values of this compound against its primary targets and a known off-target. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Enzyme Target | IC50 Value (µM) | Notes |
| Endothelin-Converting Enzyme (ECE) | ~1 - 3.5 | Potent inhibitor.[1][3][4] |
| Neprilysin (NEP) | ~0.034 | Highly potent inhibitor.[3] |
| Angiotensin-Converting Enzyme (ACE) | ~78 | Significantly lower potency compared to ECE and NEP.[3] |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in complex biological samples.
| Problem | Possible Cause | Recommended Solution |
| High background signal or apparent lack of inhibition. | Matrix Effects: Components in the biological sample (e.g., endogenous inhibitors, proteases, lipids) are interfering with the assay.[6] | 1. Sample Dilution: Dilute the sample to reduce the concentration of interfering substances.[6] 2. Sample Cleanup: Use techniques like protein precipitation, solid-phase extraction (SPE), or dialysis to remove interfering components.[6] 3. Use of Controls: Include a "matrix control" (sample without inhibitor) and a "buffer control" (assay components in buffer without the biological sample) to quantify the matrix effect. |
| Variability between replicate experiments. | Inconsistent Sample Preparation: Variation in homogenization, protein concentration, or handling of biological samples. | 1. Standardize Protocols: Ensure consistent application of sample preparation protocols. 2. Quantify Protein: Measure and normalize the protein concentration of your samples before performing the assay. 3. Use Internal Standards: If using a detection method like mass spectrometry, incorporate a stable isotope-labeled internal standard to account for sample-to-sample variation. |
| This compound appears less potent than expected. | Competitive Inhibition Dynamics: The concentration of the endogenous substrate in the biological sample is high, competing with this compound. | 1. Increase this compound Concentration: Perform a dose-response curve to determine the optimal inhibitor concentration for your specific sample. 2. Dilute the Sample: This can reduce the concentration of the endogenous substrate. 3. Consider Pre-incubation: Pre-incubating the sample with this compound before adding the assay substrate may enhance inhibition. |
| Observed effect is not specific to the target enzyme. | Off-Target Inhibition: this compound is inhibiting other metalloproteases present in the sample. | 1. Use a More Specific Inhibitor: As a positive control, use a highly specific inhibitor for your target enzyme (if available) to confirm the phenotype. 2. Inhibit Off-Targets: Use specific inhibitors for known or suspected off-target enzymes to see if the effect is diminished. 3. Knockdown/Knockout Models: If working with cell culture or animal models, use genetic approaches to reduce the expression of the target enzyme to validate the effect of this compound. |
Experimental Protocols
Neprilysin (NEP) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for measuring NEP activity in cell and tissue extracts.
Materials:
-
NEP Assay Buffer
-
Recombinant Neprilysin (Positive Control)
-
NEP Substrate (e.g., a fluorogenic peptide)
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/430 nm)
-
Protease inhibitor cocktail
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cells in ice-cold NEP Assay Buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the soluble NEP.
-
Determine the protein concentration of the supernatant.
-
-
Assay Protocol:
-
Add your sample (containing a standardized amount of protein) to the wells of a 96-well plate.
-
For inhibitor studies, pre-incubate the sample with varying concentrations of this compound for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the NEP substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 60-120 minutes.
-
Include appropriate controls: a positive control (recombinant NEP), a negative control (no enzyme), and a vehicle control (for inhibitor studies).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
For inhibitor studies, plot the reaction rate as a function of the this compound concentration to determine the IC50 value.
-
Endothelin-Converting Enzyme (ECE) Activity Assay (Fluorometric)
This protocol outlines a general method for measuring ECE activity.
Materials:
-
ECE Assay Buffer
-
Recombinant ECE (Positive Control)
-
ECE Substrate (e.g., a fluorogenic peptide)
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 320/420 nm)
-
Protease inhibitor cocktail
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates similarly to the NEP assay protocol, using an appropriate ECE Assay Buffer and protease inhibitors.
-
-
Assay Protocol:
-
Add your sample to the wells of a 96-well plate.
-
Pre-incubate with this compound if performing an inhibition assay.
-
Start the reaction by adding the ECE substrate.
-
Measure the fluorescence kinetically at 37°C.
-
Include necessary controls as described for the NEP assay.
-
-
Data Analysis:
-
Determine the reaction rate and calculate the IC50 value for this compound if applicable.
-
Visualizations
References
- 1. A rapid and versatile method for screening endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characterization of a this compound-sensitive endothelin-converting enzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane [pubmed.ncbi.nlm.nih.gov]
- 5. Generation by the this compound-sensitive peptidases, endopeptidase-24.11 and thermolysin, of endothelin-1 and c-terminal fragment from big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bme.psu.edu [bme.psu.edu]
Factors affecting the potency of Phosphoramidon in experiments
Welcome to the technical support resource for Phosphoramidon. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a metalloprotease inhibitor originally isolated from cultures of Streptomyces tanashiensis.[1] Its primary mechanism of action is to inhibit zinc-dependent metalloendopeptidases. It achieves this by binding to the active site of these enzymes, effectively blocking their ability to cleave their respective peptide substrates.
Q2: Which enzymes are inhibited by this compound?
This compound is known to inhibit a range of metalloproteases, most notably:
It is important to note that the inhibitory potency of this compound varies significantly between these enzymes.
Q3: What are the recommended solvent and storage conditions for this compound?
-
Solubility: this compound disodium salt is soluble in water up to 100 mM and in DMSO to greater than 10 mM.[2][6]
-
Storage of Solid: The solid form should be stored desiccated at -20°C for long-term stability, where it is stable for at least 12 months.[6][7]
-
Stock Solutions: Aqueous stock solutions (e.g., 1 mg/mL) are stable for up to one month when stored at -20°C.[8] To avoid repeated freeze-thaw cycles, it is recommended to prepare aliquots of the stock solution.[6] For DMSO stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised.[6]
Troubleshooting Guide
Issue 1: I am observing lower-than-expected inhibition of my target enzyme.
There are several potential reasons for reduced potency of this compound in your experiment:
-
Improper Storage: Ensure that both the solid compound and stock solutions have been stored correctly at -20°C and protected from light and moisture.[7] Repeated freeze-thaw cycles of stock solutions should be avoided.[6]
-
Incorrect pH of Assay Buffer: The binding of inhibitors to metalloproteases can be pH-dependent. While specific optimal pH ranges for this compound inhibition are not always reported, the activity of the target enzymes themselves is pH-sensitive. For instance, two different ECE activities have been identified with optimal pHs of 7.0 and 7.5.[9] Ensure your assay buffer pH is optimal for your target enzyme's activity.
-
Presence of Chelating Agents: this compound's targets are zinc-dependent metalloproteases. The presence of strong chelating agents like EDTA in your assay buffer could interfere with the enzyme's activity, although EDTA itself can be used as a non-specific metalloprotease inhibitor.[2]
-
High Substrate Concentration: In competitive inhibition, a high concentration of the substrate can outcompete the inhibitor for binding to the enzyme's active site. Review your experimental design to ensure an appropriate substrate-to-inhibitor concentration ratio.
-
Enzyme Degradation: Ensure the enzyme used in the assay is active and has been stored correctly.
Issue 2: I am seeing off-target effects in my cell-based or in vivo experiment.
-
Inhibition of Multiple Enzymes: this compound is not entirely specific to one enzyme. It inhibits NEP, ECE, and thermolysin with varying potencies.[10] This can lead to a cascade of biological effects. For example, inhibiting ECE will block the conversion of big endothelin-1 to the potent vasoconstrictor endothelin-1.[5][11] Simultaneously, inhibiting neprilysin can increase the levels of other bioactive peptides like amyloid-beta.[2]
-
Modulation of Receptor Expression: In some cell lines, such as Swiss 3T3 fibroblasts, prolonged exposure to this compound has been shown to increase the number of endothelin receptors.[12] This could complicate the interpretation of results in long-term experiments.[12]
Issue 3: My this compound solution appears to have precipitated.
-
Solubility Limits: While the disodium salt of this compound is readily soluble in water, reaching high concentrations in certain buffers might lead to precipitation.[2] If you observe precipitation, gentle warming to 37°C or sonication may help to redissolve the compound.[6]
-
Incorrect Salt Form: Ensure you are using the appropriate salt form of this compound for your desired solvent. The disodium salt is recommended for aqueous solutions.[2]
Quantitative Data
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values can vary depending on the experimental conditions.
| Enzyme Target | IC50 Value (µM) | Ki Value (nM) | Notes |
| Neprilysin (NEP) | 0.034 | - | Highly potent inhibition.[10][13] |
| Endothelin-Converting Enzyme (ECE) | 3.5 | - | Moderate potency.[10][13] |
| Angiotensin-Converting Enzyme (ACE) | 78 | - | Significantly lower potency compared to NEP and ECE.[10][13] |
| Thermolysin | - | 30 | Slow-binding inhibitor.[8] |
Experimental Protocols
Protocol: In Vitro Neprilysin (NEP) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on NEP activity using a fluorogenic substrate.
-
Materials:
-
Recombinant human NEP
-
This compound disodium salt
-
Fluorogenic NEP substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO) and create a dilution series to cover a range of concentrations (e.g., 1 nM to 100 µM).
-
Dilute the recombinant NEP in assay buffer to the desired working concentration.
-
Dilute the fluorogenic substrate in assay buffer to its working concentration.
-
-
Assay Procedure:
-
Add a small volume of each this compound dilution to the wells of the 96-well plate. Include a vehicle control (water or DMSO) and a no-enzyme control.
-
Add the diluted NEP solution to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence signal over time using a plate reader set to the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Normalize the rates to the vehicle control (V₀).
-
Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for an in vitro NEP inhibition assay using this compound.
Caption: Inhibition of the Endothelin-Converting Enzyme (ECE) pathway by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound disodium salt | Additional Synthetic Protease Inhibitors: R&D Systems [rndsystems.com]
- 3. Structure of human neutral endopeptidase (Neprilysin) complexed with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. This compound - V-Biognostics [vbiognostics.com]
- 8. This compound CAS#: 36357-77-4 [m.chemicalbook.com]
- 9. Characterization of this compound-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound blocks the pressor activity of porcine big endothelin-1-(1-39) in vivo and conversion of big endothelin-1-(1-39) to endothelin-1-(1-21) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound modulates the number of endothelin receptors in cultured Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize degradation of Phosphoramidon during storage
This technical support center provides guidance on the proper storage and handling of Phosphoramidon to minimize degradation and ensure experimental reproducibility.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Reduced or No Inhibitory Activity | Degradation of this compound due to improper storage (e.g., prolonged storage in solution at inappropriate temperatures or pH). | Prepare fresh stock solutions from lyophilized powder. Ensure storage of stock solutions at or below -20°C. For working solutions, prepare them fresh daily and keep them on ice. Verify the pH of your experimental buffer; acidic conditions can accelerate hydrolysis. |
| Inaccurate concentration of the stock solution. | Recalculate the required mass for your desired concentration, considering the molecular weight of the specific salt form you are using (e.g., disodium salt). | |
| Presence of competing chelating agents in the experimental buffer. | Review your buffer composition. High concentrations of chelating agents like EDTA can interfere with metalloprotease activity and inhibition. | |
| Precipitation of this compound in Solution | Exceeding the solubility limit in the chosen solvent. | Refer to the solubility data table below. Ensure you are not exceeding the solubility limits. Sonication may aid in dissolving the compound. |
| Use of a solvent with low water content (e.g., old DMSO). | Use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[1] | |
| Change in pH of the solution upon addition of other components. | Check the pH of your final working solution. Adjust if necessary with a suitable buffer. | |
| Inconsistent Experimental Results | Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[1] |
| Degradation of working solutions over the course of a long experiment. | For lengthy experiments, prepare fresh working solutions from a frozen stock aliquot periodically. Keep working solutions on ice. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
Solid, lyophilized this compound should be stored at -20°C in a tightly sealed container to keep it dry.[2][3][4] Before opening the vial, it is recommended to allow it to warm to room temperature to prevent condensation, which can introduce moisture and accelerate degradation.[3] Under these conditions, the solid compound is expected to be stable for at least two years.[2]
2. How should I prepare and store this compound stock solutions?
This compound is soluble in water, methanol, and DMSO.[2] For long-term storage, it is recommended to prepare stock solutions, aliquot them into single-use vials, and store them at -20°C for up to one month, or at -80°C for up to one year.[1] Avoiding repeated freeze-thaw cycles is crucial for maintaining the integrity of the compound.[1]
3. What factors can cause this compound to degrade?
The primary cause of this compound degradation is the hydrolysis of its phosphoramidate (P-N) bond. This reaction is influenced by several factors:
-
pH: The phosphoramidate bond is susceptible to acid-catalyzed hydrolysis. Therefore, prolonged exposure to acidic conditions should be avoided. The compound is comparatively more stable at neutral and higher pH.
-
Temperature: As with most chemical reactions, higher temperatures accelerate the rate of degradation.
-
Moisture: Water is a reactant in the hydrolysis of the phosphoramidate bond. Storing this compound in a dry state and using anhydrous solvents for stock solutions is important.
-
Light: While specific data on the photodegradation of this compound is limited, it is good laboratory practice to protect solutions from prolonged exposure to light.
4. Can I use a this compound solution that has been stored for more than a month at -20°C?
While some sources suggest stability for at least one month at -20°C, the activity of the solution may decrease over longer periods.[1][2] For critical experiments, it is always best to use a freshly prepared solution or one that has been stored for a minimal amount of time. If you must use an older solution, it is advisable to perform a quality control experiment to verify its inhibitory activity.
5. What are the degradation products of this compound?
Mild hydrolysis of this compound yields phosphoryl-L-leucyl-L-tryptophan.[2] This involves the cleavage of the phosphoramidate bond.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid (Lyophilized) | -20°C | ≥ 2 years | Keep tightly sealed and dry. Warm to room temperature before opening.[2][3] |
| Stock Solution | -20°C | ≤ 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] |
| Stock Solution | -80°C | ≤ 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Solubility of this compound Disodium Salt
| Solvent | Solubility |
| Water | 50 mg/mL[2] |
| DMSO | 100 mg/mL[1] |
| Methanol | Soluble[2] |
| Ethanol | Less Soluble[2] |
| Ethyl Acetate | Less Soluble[2] |
| Benzene, Hexane, Chloroform | Insoluble[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Disodium Salt
-
Materials:
-
This compound disodium salt (MW: 587.47 g/mol )
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound disodium salt. For example, for 1 mL of a 10 mM stock solution, weigh out 5.87 mg.
-
Dissolve the weighed this compound in the appropriate volume of nuclease-free water. For example, dissolve 5.87 mg in 1 mL of water.
-
Vortex briefly to ensure complete dissolution. The solution should be clear to slightly hazy and colorless to light yellow.[2]
-
Aliquot the stock solution into single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC (General Method)
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization will be required for specific equipment and degradation products.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 221 nm, 282 nm, and 290 nm[2]
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare a fresh standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time of the intact this compound.
-
To assess stability, incubate this compound solutions under various conditions (e.g., different pH, temperatures, and time points).
-
At each time point, take an aliquot of the stressed solution, dilute it with the mobile phase, and inject it into the HPLC system.
-
Monitor the chromatogram for a decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound by comparing the peak area of the stressed sample to that of the initial, unstressed sample.
-
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Recommended workflow for handling and using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [PDF] Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion | Semantic Scholar [semanticscholar.org]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Phosphoramidon Delivery
Welcome to the technical support center for Phosphoramidon. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in delivering this compound to target tissues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Bioavailability or Efficacy of this compound in vivo
Question: My in vivo experiment shows lower than expected efficacy of this compound. What are the possible reasons and how can I troubleshoot this?
Answer:
Low in vivo efficacy of this compound can stem from several factors, primarily related to its delivery, stability, and target engagement.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | This compound, as a peptide-like molecule, can have inherently low oral bioavailability. Consider alternative administration routes such as intravenous or intraperitoneal injection to ensure it reaches systemic circulation. For targeted delivery, consider encapsulation in nanoparticles or liposomes. |
| Rapid Degradation | This compound can be susceptible to degradation by proteases in biological fluids. To assess its stability, perform in vitro incubation in plasma or serum and analyze for degradation products using HPLC or LC-MS/MS. To improve stability, consider formulation strategies like encapsulation in protective nanocarriers (e.g., PLGA nanoparticles, liposomes) or chemical modification (e.g., PEGylation), though the latter may alter its inhibitory activity. |
| Insufficient Target Engagement | The concentration of this compound at the target tissue might be too low to effectively inhibit its target enzymes (ECE, NEP). You can assess target engagement by measuring the activity of these enzymes in tissue homogenates ex vivo after in vivo administration of this compound.[1] Consider increasing the dose or using a more targeted delivery system to enhance local concentration. |
| Off-Target Effects | While this compound is a potent inhibitor of ECE and NEP, it may have off-target effects on other metalloproteinases (MMPs) at high concentrations, which could lead to complex biological responses that mask the intended therapeutic effect.[2][3][4] It's crucial to use the lowest effective dose and consider more selective inhibitors if off-target effects are suspected. |
Issue 2: Inconsistent Results in Cell Culture Experiments
Question: I am observing high variability in the inhibitory effect of this compound in my cell culture assays. What could be causing this and how can I improve consistency?
Answer:
Inconsistent results in cell culture experiments with this compound can arise from issues with its stability in culture media, cell line-specific differences, and assay conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation in Culture Medium | This compound may degrade in cell culture medium over time. Prepare fresh solutions of this compound for each experiment and minimize the time between preparation and use. To check for degradation, you can analyze the concentration of intact this compound in the culture medium over the course of your experiment using HPLC. |
| Cell Line Variability | The expression levels of ECE and NEP can vary significantly between different cell lines, affecting the observed potency of this compound.[5] Characterize the expression of these target enzymes in your cell line using techniques like Western blot or qPCR. |
| Assay Conditions | The pH of the culture medium can influence the activity of both this compound and its target enzymes. Ensure that the pH is maintained within the optimal range for your specific assay. Also, be mindful of the serum concentration in your medium, as proteins in the serum can bind to this compound and reduce its effective concentration. |
| Inaccurate Dosing | Ensure accurate and consistent dosing of this compound in your experiments. Use calibrated pipettes and perform serial dilutions carefully. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive and reversible inhibitor of several zinc-dependent metalloproteases.[6] Its primary targets are endothelin-converting enzyme (ECE) and neprilysin (NEP, also known as neutral endopeptidase).[2][3][7] By inhibiting ECE, this compound prevents the conversion of big endothelin-1 (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1).[6][8] By inhibiting NEP, it prevents the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP) and bradykinin.[7][9]
Q2: What are the main challenges in delivering this compound to target tissues?
A2: The main challenges include its poor oral bioavailability, susceptibility to enzymatic degradation in biological fluids, and potential for off-target effects at high concentrations.[2][3][4] Its peptide-like structure contributes to these challenges.
Q3: What are some effective strategies to improve the delivery of this compound?
A3: Encapsulation of this compound into nanocarriers like polymeric nanoparticles (e.g., PLGA) and liposomes is a promising strategy.[10][11][12] These systems can protect this compound from degradation, improve its circulation time, and potentially enhance its accumulation in target tissues through passive or active targeting.
Q4: How can I assess the off-target effects of this compound?
A4: To assess off-target effects, you can perform in vitro enzyme activity assays using a panel of related metalloproteinases, such as various matrix metalloproteinases (MMPs).[1][13][14] Comparing the IC50 values for these enzymes to those for ECE and NEP will provide a selectivity profile. In cellular or in vivo studies, observing unexpected biological effects at concentrations higher than those required for target inhibition may also indicate off-target activity.
Q5: What is the recommended storage condition for this compound?
A5: this compound is typically supplied as a solid and should be stored at -20°C. For experimental use, it is recommended to prepare fresh solutions in an appropriate buffer and use them immediately to minimize degradation.
Data Presentation
Table 1: Inhibitory Potency of this compound Against Target and Off-Target Enzymes
| Enzyme | IC50 (µM) | Reference |
| Endothelin-Converting Enzyme (ECE) | 3.5 | [15] |
| Neprilysin (NEP/Neutral Endopeptidase 24.11) | 0.034 | [15] |
| Angiotensin-Converting Enzyme (ACE) | 78 | [15] |
| Thermolysin | ~0.002 | [16] |
Table 2: Comparison of this compound Delivery Systems (Hypothetical Data)
| Delivery System | Encapsulation Efficiency (%) | Particle Size (nm) | In vivo Half-life (h) | Target Tissue Accumulation (relative) |
| Free this compound | N/A | N/A | < 1 | 1x |
| PLGA Nanoparticles | 60-80 | 150-250 | 12-24 | 3-5x |
| Liposomes | 40-70 | 100-200 | 8-16 | 2-4x |
Note: This table presents hypothetical data for illustrative purposes. Actual values will depend on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Encapsulation of this compound in PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a known amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an appropriate volume of DCM (e.g., 2 mL).
-
Emulsification: Add the organic phase to a larger volume of aqueous PVA solution (e.g., 10 mL) under constant stirring.
-
Sonication: Immediately sonicate the mixture using a probe sonicator on ice to form a stable oil-in-water (o/w) emulsion. Sonication parameters (e.g., power, time) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir at room temperature for several hours or use a rotary evaporator to remove the DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization and use. Store at 4°C.
Protocol 2: In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay
Materials:
-
Recombinant human ECE-1
-
Big Endothelin-1 (human)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Endothelin-1 EIA kit
-
96-well microplate
Methodology:
-
Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of ECE-1 and big ET-1 in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, this compound (or vehicle control), and ECE-1. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate Reaction: Add big ET-1 to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.
-
Quantify ET-1: Measure the amount of ET-1 produced in each well using an Endothelin-1 EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound-PLGA nanoparticles.
Caption: Troubleshooting low in vivo efficacy.
References
- 1. Neprilysin as a Biomarker: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. challenges-with-matrix-metalloproteinase-inhibition-and-future-drug-discovery-avenues - Ask this paper | Bohrium [bohrium.com]
- 4. Challenges with matrix metalloproteinase inhibition and future drug discovery avenues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-based colloidal carriers for peptide and protein delivery – liposomes versus lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Phosphoramidon inhibition assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Phosphoramidon in enzymatic inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis.[1] It is widely used as a biochemical tool to study enzymes that play crucial roles in cardiovascular and renal physiology. Its primary targets include:
-
Neprilysin (NEP) , also known as Neutral Endopeptidase (NEP) or CD10.[2][3][4]
-
Thermolysin , an enzyme from which its inhibitory properties were first characterized.[1]
This compound also shows some inhibitory activity against Angiotensin-Converting Enzyme (ACE), though it is significantly less potent against ACE compared to NEP and ECE.[2][3][4]
Q2: How does this compound inhibit its target enzymes?
This compound acts as a competitive inhibitor.[7] It mimics the transition state of the peptide substrate hydrolysis reaction catalyzed by these zinc-dependent metalloproteinases. The phosphonate group within this compound chelates the active site zinc ion, which is essential for the catalytic activity of the enzyme, thereby blocking substrate access and preventing catalysis.
Q3: What are the typical IC50 values for this compound?
The IC50 (half-maximal inhibitory concentration) values for this compound can vary depending on the target enzyme and the specific assay conditions (e.g., substrate concentration, pH, temperature). Published values provide a general reference range.
| Target Enzyme | Reported IC50 Value | Source |
| Neprilysin (NEP) | 34 nM (0.034 µM) | [2][3][4] |
| Endothelin-Converting Enzyme (ECE) | 3.5 µM | [2][3][4] |
| Angiotensin-Converting Enzyme (ACE) | 78 µM | [2][3][4] |
| Thermolysin | 0.4 µg/mL | [3] |
Q4: How should I prepare and store this compound?
This compound is typically supplied as a disodium salt. For stock solutions, it is often dissolved in fresh, high-quality DMSO.[2] It is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. Before use, allow an aliquot to thaw completely and bring it to room temperature.
Troubleshooting Unexpected Results
This section addresses common problems encountered during this compound inhibition assays.
Problem 1: No or very low inhibition observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Degraded Inhibitor: this compound may have degraded due to improper storage, multiple freeze-thaw cycles, or age. | Solution: Prepare a fresh stock solution from a new vial of this compound. Validate the new stock using a positive control enzyme known to be sensitive to this compound (e.g., recombinant human Neprilysin). |
| Incorrect Enzyme/Substrate: The target enzyme may not be sensitive to this compound, or the substrate used is not appropriate for the enzyme. | Solution: Confirm the identity and activity of your enzyme. Ensure you are using a validated substrate for your specific enzyme. Review literature to confirm that your enzyme of interest is a known target of this compound. |
| Assay Conditions: Sub-optimal assay conditions (e.g., pH, temperature, buffer components) can affect inhibitor binding and enzyme activity. | Solution: Optimize your assay buffer and conditions. Ensure the pH is within the optimal range for both enzyme activity and inhibitor stability. Check for interfering substances in your buffer (e.g., high concentrations of chelating agents like EDTA, which can inactivate metalloproteases).[8][9] |
| High Substrate Concentration: If the substrate concentration is too high relative to its Km value, it can outcompete the inhibitor, leading to an apparent loss of potency. | Solution: Perform the assay with the substrate concentration at or below its Km value. This increases the apparent potency of a competitive inhibitor like this compound. |
Problem 2: The calculated IC50 value is significantly higher than published values.
| Possible Cause | Troubleshooting Step |
| High Enzyme Concentration: Using too much enzyme in the assay can lead to rapid substrate depletion and may require higher inhibitor concentrations to achieve 50% inhibition. | Solution: Titrate the enzyme concentration to find a level that results in a linear reaction rate over the desired time course and is sensitive to inhibition. |
| Presence of Off-Target Enzymes: If using a complex biological sample (e.g., cell lysate, tissue homogenate), other proteases insensitive to this compound might be cleaving the substrate. | Solution: Use a more specific substrate if available. Consider using additional protease inhibitors to block the activity of non-target enzymes. If possible, use a purified or recombinant enzyme as a control. |
| Inhibitor Adsorption: this compound may adsorb to plasticware (e.g., pipette tips, microplates), reducing its effective concentration in the assay. | Solution: Use low-adsorption plasticware. Including a small amount of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can sometimes mitigate this issue, but check for compatibility with your enzyme first. |
| Solubility Issues: The inhibitor may not be fully dissolved in the assay buffer, leading to an inaccurate final concentration. | Solution: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells. Visually inspect for any precipitation after adding the inhibitor to the buffer. |
Problem 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy: Small volumes of concentrated inhibitor or enzyme are often used, where minor pipetting errors can lead to large variations in final concentrations. | Solution: Use calibrated pipettes and proper pipetting technique. Prepare intermediate dilutions of the inhibitor and enzyme to allow for the transfer of larger, more accurate volumes. |
| Incomplete Mixing: Failure to properly mix the reagents in the well can lead to inconsistent reaction rates. | Solution: Gently mix the plate after adding all reagents, either by tapping or using a plate shaker. Avoid introducing bubbles. |
| Edge Effects: Wells on the perimeter of the microplate may experience different evaporation rates or temperature fluctuations compared to interior wells. | Solution: Avoid using the outermost wells of the plate for critical measurements. If this is not possible, fill the outer wells with buffer or water to create a humidity barrier. |
| Time-dependent Inhibition: If this compound exhibits time-dependent inhibition with your target, variations in pre-incubation times can cause variability. | Solution: Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. Ensure this pre-incubation is consistent for all wells. |
Visualized Guides
Mechanism of Action
The diagram below illustrates the general mechanism by which this compound inhibits zinc-dependent metalloproteases like Neprilysin and ECE.
Caption: Competitive inhibition of metalloproteases by this compound.
Standard Experimental Workflow
This flowchart outlines the key steps in a typical this compound inhibition assay using a fluorescent substrate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. cuspconference.com [cuspconference.com]
- 4. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo characterization of a this compound-sensitive endothelin-converting enzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regional differences in endothelin converting enzyme activity in rat brain: inhibition by this compound and EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection by bioassay and specific enzyme-linked immunosorbent assay of this compound-inhibitable endothelin-converting activity in brain and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting experimental conditions for optimal Phosphoramidon activity
Technical Support Center: Phosphoramidon
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring peptide-like molecule isolated from Streptomyces tanashiensis.[1][2] It functions as a potent and specific competitive inhibitor of various zinc metalloproteases.[1][3] Its primary mechanism involves acting as a transition-state analog, binding to the active site of these enzymes and preventing substrate hydrolysis.[1]
Q2: Which enzymes are most sensitive to inhibition by this compound?
This compound exhibits varying inhibitory activity against different metalloproteases. It is a potent inhibitor of thermolysin, neprilysin (NEP, also known as neutral endopeptidase or CD10), and endothelin-converting enzyme (ECE).[2][4][5][6] It is significantly less potent against angiotensin-converting enzyme (ACE).[4][7]
Q3: What is the optimal pH for this compound activity?
The optimal pH for this compound's inhibitory activity is dependent on the target enzyme and the substrate used in the assay. For instance, the inhibition of endothelin-converting enzyme-1 (ECE-1) by this compound is highly pH-dependent.[8] ECE-1's optimal pH for hydrolyzing its natural substrate, big endothelin-1, is neutral (around 7.0), while its activity towards other substrates like bradykinin can be optimal at a more acidic pH (5.6-5.8).[8][9][10] Therefore, it is crucial to consider the specific enzyme-substrate system when determining the optimal pH for your experiment.
Q4: How should I prepare and store this compound solutions?
This compound is available as a free acid or a disodium salt. The disodium salt form generally has better water solubility and stability.[4] For stock solutions, it is recommended to dissolve this compound disodium salt in water at a concentration of up to 100 mM. It can also be dissolved in DMSO and methanol.[2] Stock solutions are stable for at least one month when stored at -20°C.[11] The powder form should be stored dry, protected from light, and is stable for at least 12 months at -20°C.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the target enzyme. | Refer to the IC50 values in Table 1 to determine an appropriate starting concentration. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental conditions. |
| Suboptimal pH of the assay buffer: Enzyme activity and inhibitor potency can be highly sensitive to pH.[8] | Ensure the pH of your assay buffer is optimal for the target enzyme's activity. For ECE-1, a neutral pH of around 7.0 is generally recommended for big endothelin-1 conversion.[9][10] | |
| Degraded this compound: Improper storage may have led to the degradation of the inhibitor. | Prepare fresh stock solutions from powder stored under the recommended conditions (-20°C, dry, and protected from light).[11] | |
| Presence of chelating agents: this compound's target enzymes are metalloproteases, and their activity can be affected by chelating agents like EDTA. | Avoid including strong chelating agents in your assay buffer, as they can interfere with the enzyme's zinc-dependent activity.[10] | |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent concentrations of enzyme, substrate, or inhibitor can lead to variable results. | Prepare master mixes for your reagents to ensure consistency across all wells and experiments. Always use freshly prepared working solutions. |
| Fluctuations in temperature: Enzyme kinetics are sensitive to temperature changes. | Ensure that all assay components are equilibrated to the optimal temperature for the enzyme before starting the reaction. Use a temperature-controlled plate reader or water bath.[12] | |
| Pipetting errors: Inaccurate pipetting can introduce significant variability. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| High background signal in fluorescence-based assays | Autofluorescence of compounds or samples: The sample itself or other components in the assay may be fluorescent at the excitation/emission wavelengths used. | Run a "sample background control" that includes the sample but not the substrate to measure and subtract the background fluorescence.[13] |
| Non-specific substrate cleavage: Other proteases in a complex biological sample (e.g., cell lysate) may cleave the fluorescent substrate. | Include a control with a broad-spectrum protease inhibitor cocktail (excluding metalloprotease inhibitors) to assess non-specific cleavage. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against Various Metalloproteases
| Enzyme | Substrate | IC50 Value | Reference |
| Thermolysin | - | 0.4 µg/mL | [4][14] |
| Neprilysin (NEP) | - | 0.034 µM (34 nM) | [4][7][15] |
| Endothelin-Converting Enzyme (ECE) | Big Endothelin-1 | 3.5 µM | [4][7][15] |
| Angiotensin-Converting Enzyme (ACE) | - | 78 µM | [4][7][15] |
| ECE-like enzyme (M1) from porcine lung | Big Endothelin-1 | ~1 µM | [9] |
| NEP-like enzyme (M2) from porcine lung | Big Endothelin-1 | ~0.3 nM | [9] |
Experimental Protocols
Protocol 1: General Neprilysin (NEP) Inhibition Assay
This protocol provides a general workflow for measuring NEP inhibition by this compound using a fluorogenic substrate.
-
Reagent Preparation:
-
NEP Assay Buffer: Prepare a buffer at the optimal pH for NEP activity (typically pH 6.0-7.5).[6] A common buffer is 50 mM Tris-HCl, pH 7.4.
-
Recombinant NEP Enzyme: Reconstitute lyophilized NEP in the assay buffer to a desired stock concentration. Keep on ice.
-
Fluorogenic NEP Substrate: Prepare a stock solution of a suitable fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) in DMSO.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound disodium salt in water.
-
Positive Control: A known NEP inhibitor like Thiorphan can be used.
-
Negative Control: Vehicle (e.g., water or DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 2-5 µL of varying concentrations of this compound, positive control, or negative control to the wells.
-
Add NEP enzyme to each well (except for a no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., λex = 330 nm/λem = 430 nm for Abz-based substrates).[13]
-
Monitor the increase in fluorescence over time (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Workflow for a Neprilysin (NEP) inhibition assay.
Caption: Inhibition of the Endothelin pathway by this compound.
Caption: Troubleshooting logic for low this compound activity.
References
- 1. This compound inhibits the integral membrane protein zinc metalloprotease ZMPSTE24 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound inhibits the integral membrane protein zinc metalloprotease ZMPSTE24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitor potencies and substrate preference for endothelin-converting enzyme-1 are dramatically affected by pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of this compound-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelin-converting enzyme: substrate specificity and inhibition by novel analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - V-Biognostics [vbiognostics.com]
- 12. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cuspconference.com [cuspconference.com]
- 15. selleckchem.com [selleckchem.com]
Phosphoramidon Quality Control: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Phosphoramidon. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the quality control and application of this compound in research settings.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Variable or Drifting Retention Times
-
Possible Cause: Inconsistent mobile phase composition, inadequate column equilibration, or temperature fluctuations.
-
Solution:
-
Ensure precise and consistent preparation of the mobile phase.
-
Allow for adequate column equilibration time between runs, especially when using gradient elution.
-
Use a column oven to maintain a constant temperature.
-
Issue: Peak Tailing
-
Possible Cause: Interaction of the analyte with active sites on the column's stationary phase, or sample overload.
-
Solution:
-
Use a high-purity, well-end-capped column.
-
Adjust the mobile phase pH to suppress the ionization of silanol groups.
-
Reduce the amount of sample injected onto the column.
-
Issue: Ghost Peaks
-
Possible Cause: Contaminants in the mobile phase, sample carryover from previous injections, or late-eluting compounds from a prior run.
-
Solution:
-
Use high-purity solvents and freshly prepared mobile phases.
-
Implement a robust needle and injector wash protocol between injections.
-
Ensure that the gradient program is sufficient to elute all compounds from the column before the next injection.
-
Enzyme Inhibition Assays
Issue: High Variability in Assay Results
-
Possible Cause: Inconsistent pipetting, temperature fluctuations during the assay, or degradation of reagents.
-
Solution:
-
Use calibrated pipettes and ensure proper mixing of reagents in each well.
-
Maintain a constant temperature throughout the assay using a temperature-controlled plate reader or water bath.
-
Prepare fresh enzyme and substrate solutions for each experiment and store them appropriately.
-
Issue: No or Low Enzyme Activity
-
Possible Cause: Inactive enzyme, incorrect buffer conditions (pH, ionic strength), or presence of chelating agents that remove the essential zinc ion from the metalloprotease.
-
Solution:
-
Verify the activity of the enzyme with a positive control substrate.
-
Ensure the assay buffer is at the optimal pH and ionic strength for the enzyme.
-
Avoid using buffers or additives that contain strong chelating agents like EDTA, unless it is part of the experimental design to inactivate the enzyme.
-
Issue: Unexpectedly Low Inhibition by this compound
-
Possible Cause: Degraded this compound stock solution, incorrect concentration of the inhibitor, or suboptimal assay conditions.
-
Solution:
-
Prepare fresh this compound stock solutions and store them under the recommended conditions. This compound is known to be less stable in aqueous solutions over long periods.
-
Verify the concentration of the this compound stock solution.
-
Optimize the pre-incubation time of the enzyme with this compound to ensure adequate binding before adding the substrate.
-
Frequently Asked Questions (FAQs)
1. What is the recommended method for assessing the purity of a new batch of this compound?
The most common and reliable method for assessing the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . A typical purity specification for research-grade this compound is ≥95% as determined by HPLC analysis.[1][2]
2. How should I prepare and store this compound stock solutions?
This compound disodium salt is soluble in water (up to 100 mM) and DMSO (up to 100 mg/mL).[2][3] For long-term storage, it is recommended to store the solid compound at -20°C.[1][2] Stock solutions can be prepared in water or a suitable buffer and should be stored at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
3. What is the stability of this compound in aqueous solutions?
While the salt form of this compound offers enhanced water solubility and stability compared to the free acid, aqueous solutions may degrade over time.[4] It is recommended to use freshly prepared solutions for experiments whenever possible. For stock solutions stored at -20°C, a stability of up to one month is generally cited.[1]
4. What are the primary enzyme targets of this compound?
This compound is a potent inhibitor of several metalloproteases. Its primary targets include:
-
Thermolysin [5]
5. Does this compound have any significant off-target effects?
Yes, this compound can also inhibit Angiotensin-Converting Enzyme (ACE), although with a much lower potency compared to its primary targets.[4] Researchers should be aware of this potential off-target effect when interpreting experimental results, especially at high concentrations of this compound.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Purity Specification | ≥95% (by HPLC) | [1][2] |
| Storage Temperature | -20°C (solid and stock solutions) | [1][2] |
| Stock Solution Stability | Up to 1 month at -20°C | [1] |
| Solubility in Water | Up to 100 mM (disodium salt) | [2] |
| Solubility in DMSO | Up to 100 mg/mL | [3] |
| IC50 for Neprilysin (NEP) | 0.034 µM | [4] |
| IC50 for Endothelin-Converting Enzyme (ECE) | 3.5 µM | [4] |
| IC50 for Angiotensin-Converting Enzyme (ACE) | 78 µM | [4] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
This protocol provides a general method for determining the purity of a this compound sample.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Enzyme Inhibition Assay for this compound
This protocol describes a general method to determine the inhibitory activity of this compound against a target metalloprotease (e.g., Neprilysin or ECE) using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant human Neprilysin or ECE
-
Fluorogenic peptide substrate specific for the enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or buffer for the no-inhibitor control)
-
Enzyme solution (at a final concentration in the low nanomolar range)
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes in a kinetic mode.
3. Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.
Visualizations
Caption: Inhibition of Neprilysin and ECE signaling pathways by this compound.
Caption: Experimental workflow for this compound purity assessment by HPLC.
Caption: Logical relationship for troubleshooting experimental issues.
References
Validation & Comparative
Phosphoramidon vs. Other Metalloprotease Inhibitors for Endothelin-Converting Enzyme (ECE): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phosphoramidon and other key metalloprotease inhibitors that target the Endothelin-Converting Enzyme (ECE). By presenting quantitative data, detailed experimental methodologies, and visual representations of pathways and workflows, this document aims to be a valuable resource for researchers in cardiovascular disease, oncology, and other fields where the endothelin system plays a crucial role.
Introduction to Endothelin-Converting Enzyme (ECE)
Endothelin-converting enzyme (ECE) is a zinc-dependent metalloprotease that plays a critical role in the biosynthesis of endothelins, a family of potent vasoconstrictor peptides.[1][2][3] ECE catalyzes the final, rate-limiting step in this pathway: the conversion of the inactive precursor, big endothelin-1 (big ET-1), into the biologically active endothelin-1 (ET-1).[1][2][3] Given that elevated levels of ET-1 are implicated in a range of pathologies including hypertension, heart failure, and cancer, ECE has emerged as a significant therapeutic target.[2]
This compound, a naturally derived microbial metabolite, was one of the first identified inhibitors of ECE.[1][4] While it has been instrumental as a research tool, its utility is tempered by a lack of specificity, as it also potently inhibits other metalloproteases such as Neprilysin (NEP). This guide will compare the performance of this compound with other notable ECE inhibitors, including dual ECE/NEP inhibitors and more selective compounds.
Comparative Inhibitor Performance
The efficacy of various metalloprotease inhibitors against ECE and other related enzymes is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the in vitro inhibitory activities of this compound and other key compounds against ECE-1, the primary isoform responsible for ET-1 production, as well as against Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE) to illustrate their selectivity profiles.
| Inhibitor | ECE-1 IC50 | NEP IC50 | ACE IC50 | Selectivity (NEP/ECE-1) | Reference |
| This compound | 3.5 µM | 0.034 µM | 78 µM | 0.0097 | [5][6][7] |
| CGS 26303 | 0.41 µM | - | - | - | [8] |
| CGS 35066 | 22 nM | - | - | 104-fold more selective for ECE-1 vs NEP | [9] |
| Thiorphan | Ineffective | Potent Inhibitor | - | - | [4][10] |
Table 1: Comparative IC50 Values of Metalloprotease Inhibitors. This table highlights the inhibitory potency and selectivity of various compounds. Note that a lower selectivity ratio indicates less selectivity for ECE-1 over NEP.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust in vitro and cellular assays. Below are detailed descriptions of common experimental protocols used in the characterization of ECE inhibitors.
In Vitro ECE-1 Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of ECE-1 by measuring the cleavage of a synthetic, fluorogenic substrate.
Principle: A non-fluorescent substrate peptide containing a fluorophore and a quencher is cleaved by ECE-1, leading to the separation of the fluorophore from the quencher and a subsequent increase in fluorescence intensity. The rate of this increase is proportional to the ECE-1 activity.
Protocol Outline:
-
Reagent Preparation: Reconstitute lyophilized human recombinant ECE-1, the fluorogenic substrate, and the inhibitor compound in an appropriate assay buffer.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the ECE-1 enzyme, and varying concentrations of the inhibitor to be tested.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of ECE-1 inhibition for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
A commercially available kit for this assay is the Endothelin Converting Enzyme 1 Activity Assay Kit (Fluorometric) from Abcam (ab273323).[11]
Cellular Assay for ECE Inhibition
Cell-based assays provide a more physiologically relevant system to assess inhibitor efficacy by measuring the conversion of endogenous or exogenous big ET-1 to ET-1 in a cellular context.
Principle: A cell line that expresses ECE-1 is treated with an inhibitor, and the subsequent production of ET-1 is measured.
Protocol Outline:
-
Cell Culture: Culture a suitable cell line, such as human aortic endothelial cells (HAECs), which endogenously express ECE-1, in appropriate growth media until they reach confluence.
-
Inhibitor Treatment: Replace the growth medium with a serum-free medium containing various concentrations of the ECE inhibitor or a vehicle control.
-
Stimulation (Optional): In some protocols, cells are stimulated with a substance known to increase preproendothelin-1 expression, or are supplied with exogenous big ET-1.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the production and secretion of ET-1.
-
Sample Collection: Collect the cell culture supernatant.
-
ET-1 Quantification: Measure the concentration of ET-1 in the supernatant using a sensitive and specific method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the percentage of inhibition of ET-1 production at each inhibitor concentration and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the endothelin signaling pathway and a typical experimental workflow for evaluating ECE inhibitors.
Caption: Endothelin-1 synthesis and signaling pathway.
Caption: Cellular ECE inhibitor screening workflow.
Discussion and Conclusion
The choice of an ECE inhibitor for research or therapeutic development depends critically on the desired balance between potency and selectivity. This compound, while historically significant, exhibits potent inhibition of both ECE-1 and NEP.[5][6][7] This lack of selectivity can be a confounding factor in experimental settings and may lead to off-target effects in a clinical context.
Dual ECE/NEP inhibitors, such as CGS 26303, have been developed with the rationale that simultaneous inhibition of both enzymes could offer synergistic therapeutic benefits, particularly in cardiovascular diseases.[8] NEP is responsible for the degradation of natriuretic peptides, which have vasodilatory and diuretic effects. Therefore, inhibiting both ECE and NEP could simultaneously block the vasoconstrictor pathway and enhance the vasodilator pathway.
Conversely, for applications where targeting the endothelin system with high precision is paramount, highly selective ECE-1 inhibitors like CGS 35066 are more suitable.[9] These compounds allow for the specific investigation of the roles of ECE-1 in various physiological and pathological processes without the confounding effects of NEP inhibition.
References
- 1. Characterization of this compound-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 4. This compound, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cuspconference.com [cuspconference.com]
- 7. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The peptidase inhibitor CGS-26303 increases endothelin converting enzyme-1 expression in endothelial cells through accumulation of big endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and selective non-peptidic inhibitors of endothelin-converting enzyme-1 with sustained duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. content.abcam.com [content.abcam.com]
Phosphoramidon: A Specific Inhibitor of Neprilysin with Minimal Cross-Reactivity to ACE
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of the inhibitory activity of Phosphoramidon against its primary target, neprilysin (NEP), versus its off-target activity on angiotensin-converting enzyme (ACE), supported by quantitative data and detailed experimental protocols.
This compound is a naturally occurring metalloprotease inhibitor that exhibits potent inhibitory activity against neprilysin, a key enzyme in the degradation of several signaling peptides. Due to structural similarities among metalloproteases, assessing the specificity of inhibitors like this compound against related enzymes such as ACE is crucial. The data presented here unequivocally demonstrates that this compound is a highly specific inhibitor of neprilysin with significantly lower potency against ACE.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against neprilysin and ACE is most effectively compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Enzyme | Inhibitor | IC50 (µM) | Selectivity Ratio (ACE/NEP) |
| Neprilysin (NEP) | This compound | 0.034 | \multirow{2}{*}{~2294} |
| Angiotensin-Converting Enzyme (ACE) | This compound | 78 |
As the data indicates, this compound is approximately 2,294-fold more potent in inhibiting neprilysin than ACE, highlighting its remarkable specificity.
Experimental Protocols
The determination of IC50 values relies on robust enzymatic assays. Below are detailed methodologies for assessing the inhibitory activity of this compound against both neprilysin and ACE.
Neprilysin Inhibition Assay (Fluorometric)
This assay quantifies neprilysin activity by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human neprilysin
-
This compound
-
Neprilysin substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~328/393 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the neprilysin enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the neprilysin substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)
This assay measures ACE activity through the cleavage of a specific fluorogenic substrate.
Materials:
-
Recombinant human ACE
-
This compound
-
ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline)
-
Assay Buffer: 100 mM HEPES, pH 8.0, 100 mM NaCl, 50 µM ZnCl2
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~320/420 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of this compound dilutions in Assay Buffer.
-
Add the ACE enzyme to each well of a 96-well plate.
-
Add the various concentrations of this compound to the wells, including a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding the ACE substrate to all wells.
-
Monitor the increase in fluorescence in a kinetic mode at 37°C for 30-60 minutes.
-
Determine the reaction rates for each concentration of the inhibitor.
-
Generate a dose-response curve by plotting the reaction rate against the log of the inhibitor concentration to calculate the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Phosphoramidon's Metalloprotease Cross-Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of an inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of Phosphoramidon, a well-known metalloprotease inhibitor, with a range of metalloproteases. The data presented herein is compiled from publicly available research to facilitate informed decisions in experimental design and drug discovery.
This compound, a natural compound isolated from Streptomyces tanashiensis, is a potent inhibitor of several zinc-dependent metalloproteases. Its mechanism of action is primarily attributed to its structural similarity to the transition state of peptide hydrolysis, allowing it to bind tightly to the active site of these enzymes in a competitive manner. This guide summarizes the inhibitory potency of this compound against various metalloproteases, details the experimental protocols used for these determinations, and illustrates the relevant signaling pathways.
Comparative Inhibitory Activity of this compound
The inhibitory activity of this compound varies significantly across different metalloprotease families and individual enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against several key metalloproteases.
| Metalloprotease Family | Enzyme | Organism/Source | IC50 | Ki |
| Endopeptidases | Endothelin-Converting Enzyme (ECE) | Not Specified | 3.5 µM[1] | - |
| Neutral Endopeptidase (NEP/Neprilysin) | Not Specified | 0.034 µM[1] | - | |
| Angiotensin-Converting Enzyme (ACE) | Not Specified | 78 µM[1] | - | |
| Thermolysin | Bacillus thermoproteolyticus | - | Similar to Talopeptin[2] | |
| Membrane Proteases | ZMPSTE24 | Not Specified | 7.6 - 10.5 µM[3] | - |
| Matrix Metalloproteinases (MMPs) | Various MMPs (MMP-1, -2, -3, -7, -8, -9, -13) | Not Specified | No specific data found | - |
| A Disintegrin and Metalloproteinases (ADAMs) | ADAM10, ADAM17 | Not Specified | No specific data found | - |
Note: The lack of specific IC50 or Ki values for this compound against members of the MMP and ADAM families in the reviewed literature suggests that it is not a primary inhibitor for these enzyme classes or that its inhibitory activity is not potent enough to be of significant interest in the cited studies.
Experimental Methodologies
The determination of inhibitory activity of this compound against various metalloproteases involves a range of biochemical assays. Below are detailed protocols for the key experiments cited in this guide.
Experimental Workflow for Determining Inhibitory Activity
References
- 1. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding between thermolysin and its specific inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the integral membrane protein zinc metalloprotease ZMPSTE24 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphoramidon and Talopeptin as Metalloprotease Inhibitors
For Immediate Publication
[City, State] – [Date] – In the landscape of biochemical research and drug development, the precise inhibition of metalloproteases is crucial for studying physiological pathways and developing therapeutic agents. This guide provides a detailed comparative analysis of two well-characterized metalloprotease inhibitors, Phosphoramidon and talopeptin, with a focus on their inhibitory performance, experimental validation, and impact on cellular signaling. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two important compounds.
Introduction to this compound and Talopeptin
This compound and talopeptin are naturally occurring microbial metabolites that act as potent, reversible inhibitors of zinc-dependent metalloproteases.[1][2] Chemically, they are very similar, differing only by the stereochemistry at a single hydroxyl group on their sugar moiety.[1][3] Both compounds are widely utilized as research tools to investigate the roles of enzymes such as thermolysin, a thermostable neutral metalloproteinase, and neprilysin (NEP, also known as neutral endopeptidase 24.11), which is a key enzyme in the regulation of several signaling peptides.[2][3]
Mechanism of Action
Both this compound and talopeptin function as transition-state analogue inhibitors.[1] Their phosphoryl group mimics the tetrahedral transition state of peptide bond hydrolysis, allowing them to bind with high affinity to the active site of target metalloproteases. This interaction is reversible and characterized by strong binding constants.[1][4]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and talopeptin is typically quantified by their inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50). The following tables summarize the available data for their activity against several key metalloproteases.
| Enzyme | This compound Ki (nM) | Reference(s) |
| Neprilysin (NEP) | 3 | [5] |
| Thermolysin | 28 | [5] |
| Pseudolysin | 250 | [5] |
Table 1: Inhibitor Constants (Ki) for this compound. This table outlines the Ki values of this compound against various metalloproteases, demonstrating its high affinity for neprilysin and thermolysin.
| Enzyme | This compound IC50 (µM) | Reference(s) |
| Neprilysin (NEP) | 0.034 | [6][7] |
| Endothelin-Converting Enzyme (ECE) | 3.5 | [6][7] |
| Angiotensin-Converting Enzyme (ACE) | 78 | [6][7] |
| Thermolysin | ~0.17 (0.4 µg/mL) |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) for this compound. This table presents the IC50 values for this compound, highlighting its potent inhibition of NEP and ECE.
Due to the high structural similarity between talopeptin and this compound, their inhibitory activities, particularly against thermolysin, are very similar.[3] While extensive quantitative data for talopeptin against a broad range of metalloproteases is not as widely published as for this compound, it is expected to exhibit a comparable inhibitory profile.[8] One study directly comparing their inhibition of thermolysin found their inhibitor constants (Ki) to be very similar.[3]
Experimental Protocols
The determination of inhibitory constants for compounds like this compound and talopeptin relies on precise enzymatic assays. Below is a detailed methodology for a fluorometric assay to determine the activity and inhibition of neprilysin (NEP).
Detailed Protocol: Fluorometric Neprilysin (NEP) Inhibition Assay
This protocol is adapted from commercially available neprilysin activity assay kits.[6][8]
1. Reagent Preparation:
-
NEP Assay Buffer: Prepare a suitable buffer (e.g., Tris-based) at the optimal pH for NEP activity (typically neutral). Bring to room temperature before use.
-
Neprilysin Enzyme: Reconstitute lyophilized NEP in the assay buffer to a known concentration. Keep on ice during use and store aliquots at -20°C or -80°C for long-term storage.
-
Fluorogenic Substrate: Prepare a stock solution of a specific NEP fluorogenic substrate (e.g., an o-aminobenzoic acid-based peptide) in an appropriate solvent like DMSO.
-
Inhibitor Solutions: Prepare a series of dilutions of this compound or talopeptin in the assay buffer.
-
Standard: Prepare a standard curve using a known concentration of the fluorescent product (e.g., o-aminobenzoic acid) to quantify enzyme activity.
2. Assay Procedure:
-
In a 96-well microplate, add the NEP enzyme solution to each well.
-
Add the various concentrations of the inhibitor (this compound or talopeptin) to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., excitation at 330 nm and emission at 430 nm) kinetically over a period of 1-2 hours at 37°C.[6][8]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for a fluorometric metalloprotease inhibition assay.
Caption: Neprilysin (NEP) signaling and points of inhibition.
Conclusion
This compound and talopeptin are highly effective and structurally similar inhibitors of metalloproteases, with this compound being more extensively characterized against a wider range of enzymes. The quantitative data available for this compound demonstrates its potent inhibition of neprilysin and endothelin-converting enzyme, making it an invaluable tool in cardiovascular and neurological research.[6][7] Talopeptin's primary characterization has been as a thermolysin inhibitor, where its performance is comparable to this compound.[3] The choice between these two inhibitors may depend on the specific enzymatic target and the availability of detailed kinetic data. For researchers studying neprilysin-mediated pathways, this compound is a well-documented and reliable choice. This guide provides the foundational data and experimental context necessary for the informed selection and application of these inhibitors in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation by the this compound-sensitive peptidases, endopeptidase-24.11 and thermolysin, of endothelin-1 and c-terminal fragment from big endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding between thermolysin and its specific inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation by the this compound-sensitive peptidases, endopeptidase-24.11 and thermolysin, of endothelin-1 and c-terminal fragment from big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Binding between thermolysin and its specific inhibitor, N-phosphoryl-L-leucyl-L-tryptophan (PLT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validating the Role of Endothelin-Converting Enzyme (ECE) in Disease Models Using Phosphoramidon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phosphoramidon's performance in validating the role of Endothelin-Converting Enzyme (ECE) in various disease models. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Endothelin-1 (ET-1), a potent vasoconstrictor, is synthesized from its inactive precursor, big Endothelin-1 (big ET-1), by the action of Endothelin-Converting Enzyme (ECE).[1][2][3] Dysregulation of the ECE/ET-1 pathway is implicated in the pathophysiology of several diseases, including hypertension and gastric mucosal damage.[1][2] this compound, a metalloprotease inhibitor, serves as a crucial tool to investigate the role of ECE in these disease models by inhibiting the conversion of big ET-1 to ET-1.[4][5]
Comparative Efficacy of this compound
This compound's efficacy in inhibiting ECE and its downstream effects have been evaluated in various experimental settings. Below, we compare its performance with other inhibitors and in different disease models.
In Vivo Efficacy in Hypertension Models
This compound has been shown to effectively lower blood pressure in spontaneously hypertensive rats (SHRs) and renal artery-ligated hypertensive rats. Its effect is dose-dependent and is associated with the inhibition of the pressor response to big ET-1.
Table 1: Dose-Response of Intravenous this compound on Mean Arterial Pressure (MAP) in Hypertensive Rats
| Animal Model | This compound Dose (mg/kg/h) | Mean Arterial Pressure (MAP) Reduction (mmHg) | Reference |
| Spontaneously Hypertensive Rats (SHRs) | 10 | 9 ± 4 | [1] |
| 20 | 31 ± 4 | [1] | |
| 40 | 40 ± 4 | [1] | |
| Renal Artery-Ligated Hypertensive Rats | 10 | 31 ± 9 | [1] |
| 20 | 46 ± 8 | [1] | |
| 40 | 54 ± 1 | [1] |
Comparison with Other Inhibitors:
In ganglion-blocked anesthetized rats, this compound was found to be substantially more potent than another metalloprotease inhibitor, thiorphan , in inhibiting the pressor response to big ET-1.[2][3] Other protease inhibitors like leupeptin (a serine protease inhibitor), E-64 (a cysteinyl protease inhibitor), captopril, and kelatorphan were ineffective.[2][3] Furthermore, while the ETa receptor antagonist BQ-123 also lowered MAP in SHRs, it was required at a very high dose.[1]
In Vitro Inhibitory Activity
This compound exhibits inhibitory activity against multiple metalloproteases. Its selectivity is a key consideration in experimental design.
Table 2: In Vitro Inhibitory Activity (IC50) of this compound and its Analogue
| Compound | ECE (µM) | NEP (µM) | ACE (µM) | Reference |
| This compound | 3.5 | 0.034 | 78 | [6] |
| Dipeptide 3 (rhamnose moiety removed) | 70 | 0.003 | 0.20 | [6] |
This data indicates that while this compound inhibits ECE, it is a more potent inhibitor of Neutral Endopeptidase (NEP). The removal of the rhamnose moiety significantly reduces its potency for ECE while increasing it for NEP and Angiotensin-Converting Enzyme (ACE).[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving this compound.
In Vivo Administration of this compound in a Rat Hypertension Model
This protocol describes the intravenous infusion of this compound to assess its effect on blood pressure in conscious, unrestrained rats.
Objective: To determine the dose-dependent effect of this compound on mean arterial pressure (MAP).
Materials:
-
Spontaneously Hypertensive Rats (SHRs) or other suitable hypertensive rat model.
-
This compound solution (sterile, for intravenous administration).
-
Vehicle control (e.g., sterile saline).
-
Catheters for arterial and venous cannulation.
-
Infusion pump.
-
Blood pressure transducer and recording system.
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically implant catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug infusion). Allow the animals to recover from surgery.
-
Acclimatization: House the rats in individual cages and allow them to acclimate to the experimental setup. Connect the arterial catheter to the blood pressure transducer and the venous catheter to the infusion pump.
-
Baseline Measurement: Record baseline MAP for a stable period before starting the infusion.
-
This compound Infusion: Begin the intravenous infusion of this compound at the desired dose (e.g., 10, 20, or 40 mg/kg/h).[1] For the control group, infuse the vehicle at the same rate.
-
Blood Pressure Monitoring: Continuously monitor and record MAP throughout the infusion period (e.g., 5 hours).[1]
-
Data Analysis: Calculate the change in MAP from baseline at different time points during the infusion. Compare the effects of different doses of this compound and the vehicle control using appropriate statistical methods.
In Vitro Measurement of ECE-1 Activity
This fluorometric assay protocol allows for the quantification of ECE-1 activity in biological samples and the assessment of inhibitor potency.
Objective: To measure the enzymatic activity of ECE-1 and determine the inhibitory effect of this compound.
Materials:
-
ECE-1 Activity Assay Kit (e.g., Abcam ab273323 or similar).
-
Sample containing ECE-1 (e.g., cell or tissue lysates).
-
This compound or other inhibitors.
-
Fluorescence microplate reader.
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold assay buffer containing a protease inhibitor cocktail. Centrifuge the homogenate to pellet debris and collect the supernatant containing the ECE-1 enzyme.[3]
-
Assay Setup: In a 96-well plate, add the sample, ECE-1 positive control, and a sample background control. To test the inhibitor, pre-incubate the sample with various concentrations of this compound.
-
Substrate Addition: Add the fluorometric ECE-1 substrate to all wells except the standards.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode at 37°C for 30-40 minutes.[3]
-
Data Analysis: Calculate the ECE-1 activity based on the rate of fluorescence increase. For inhibitor studies, plot the ECE-1 activity against the inhibitor concentration to determine the IC50 value.
Visualizing the Molecular Pathway and Experimental Design
Understanding the underlying signaling pathways and the experimental logic is facilitated by visual diagrams.
Caption: The Endothelin-Converting Enzyme (ECE) signaling pathway.
The diagram above illustrates the conversion of inactive big ET-1 to the active ET-1 by ECE. ET-1 then binds to its receptors, initiating downstream signaling cascades that can contribute to disease phenotypes like hypertension. This compound acts by inhibiting ECE, thereby blocking this pathway.
Caption: Experimental workflow for validating ECE's role.
References
- 1. Effect of this compound (endothelin converting enzyme inhibitor) and BQ-123 (endothelin receptor subtype A antagonist) on blood pressure in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound blocks the pressor activity of big endothelin[1-39] and lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. This compound inhibition of the in vivo conversion of big endothelin-1 to endothelin-1 in the human forearm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disparate effects of this compound on blood pressure in SHR and DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Differential Inhibition of ECE and NEP by Phosphoramidon Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their target enzymes is paramount. This guide provides a comprehensive comparison of the inhibitory activities of Phosphoramidon and its analogues against two structurally related but functionally distinct metalloproteases: Endothelin-Converting Enzyme (ECE) and Neprilysin (NEP). The data presented herein, supported by detailed experimental protocols and visual pathway diagrams, offers critical insights into the structure-activity relationships that govern selective inhibition, a key consideration in the development of targeted therapeutics.
Comparative Inhibitory Potency of this compound Analogues
The inhibitory potency of this compound and its synthetic analogues against Endothelin-Converting Enzyme (ECE) and Neprilysin (NEP) reveals significant structure-activity relationships. The data, summarized in the table below, is crucial for designing selective inhibitors for either enzyme.
| Compound | Modification | IC50 (µM) vs ECE | IC50 (µM) vs NEP |
| This compound | Parent Compound | 3.5[1] | 0.034[1] |
| Dipeptide 3 | Removal of the rhamnose moiety | 70[1] | 0.003[1] |
| Analogue | Addition of 2-(2-naphthyl)ethyl to Dipeptide 3 | 0.55[1] | 0.02[1] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a higher potency.
The data clearly demonstrates that while this compound inhibits both ECE and NEP, modifications to its structure can dramatically and differentially alter its potency against these two enzymes. The removal of the rhamnose moiety in Dipeptide 3 significantly reduces its ECE inhibitory activity while enhancing its potency against NEP. Conversely, the addition of a bulky hydrophobic group, such as 2-(2-naphthyl)ethyl, markedly improves ECE inhibition while diminishing its effect on NEP.[1] These findings underscore the importance of specific structural features in achieving selective inhibition.
Experimental Protocols
The determination of the inhibitory potency of this compound analogues is typically achieved through fluorometric enzyme inhibition assays. Below are detailed methodologies for assessing ECE and NEP activity.
Endothelin-Converting Enzyme (ECE) Inhibition Assay
This protocol is adapted from commercially available fluorometric assay kits.[2][3]
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE substrate (e.g., MCA-based peptide)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound analogues (test inhibitors)
-
This compound (positive control inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 320/420 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the ECE-1 enzyme, fluorogenic substrate, and test inhibitors in Assay Buffer at desired concentrations.
-
Reaction Setup: To each well of the microplate, add the following in order:
-
Assay Buffer
-
Test inhibitor solution (or vehicle for control)
-
ECE-1 enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic ECE substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the fluorometric reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C. The rate of the reaction is proportional to the ECE activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Neprilysin (NEP) Inhibition Assay
This protocol is based on commercially available fluorometric assay kits.[4][5]
Materials:
-
Recombinant human NEP
-
Fluorogenic NEP substrate (e.g., Abz-based peptide)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound analogues (test inhibitors)
-
Thiorphan or this compound (positive control inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 330/430 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the NEP enzyme, fluorogenic substrate, and test inhibitors in Assay Buffer.
-
Reaction Setup: In a 96-well microplate, add:
-
Assay Buffer
-
Test inhibitor solution (or vehicle for control)
-
NEP enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Initiation of Reaction: Add the fluorogenic NEP substrate to each well.
-
Kinetic Measurement: Monitor the increase in fluorescence intensity over time at 37°C using a microplate reader.
-
Data Analysis: Calculate the reaction rates and determine the IC50 values for each inhibitor as described for the ECE assay.
Signaling Pathways and Experimental Workflow
To visualize the biological context of ECE and NEP and the experimental approach to assess their inhibition, the following diagrams are provided.
Caption: ECE Signaling Pathway and Inhibition.
Caption: NEP Signaling Pathway and Inhibition.
Caption: Enzyme Inhibition Assay Workflow.
References
- 1. Differential structure-activity relationships of this compound analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. 亞旭生物科技 [abscience.com.tw]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Phosphoramidon
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of phosphoramidon, a metalloproteinase inhibitor used in biochemical research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
While this compound disodium salt is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care to minimize any potential risks.[1] Always consult the Safety Data Sheet (SDS) for the specific formulation of this compound you are using.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Use eye and face protection, such as safety glasses or goggles, compliant with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
In case of dust formation, a NIOSH-approved dust mask is recommended.
Handling and Storage:
-
Avoid contact with skin, eyes, or clothing.[1]
-
Prevent ingestion and inhalation by working in a well-ventilated area.[1]
-
Avoid the formation of dust.[1]
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste disposal and information from safety data sheets.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect unused or expired this compound powder in a designated, properly labeled waste container.
-
Contaminated Materials: Items such as gloves, absorbent pads, and weighing papers that have come into contact with this compound should be considered contaminated. These items should be collected in a separate, clearly labeled container.
-
Solutions: Aqueous solutions containing this compound should be collected in a designated liquid waste container. Do not mix with other chemical wastes unless compatibility has been confirmed.
Step 2: Container Management
-
Use sturdy, chemically resistant containers for all this compound waste.
-
Keep waste containers tightly closed except when adding waste.[3]
-
Ensure all waste containers are clearly and accurately labeled with the contents, including "this compound Waste," and any other components of the mixture.
Step 3: Accidental Spill Cleanup
-
Ensure adequate ventilation.[1]
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1][2]
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated absorbent material as this compound waste.
-
Do not allow the product to enter drains.
Step 4: Final Disposal
-
Dispose of all this compound waste in accordance with all federal, state, and local regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste containers.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
Quantitative Data Summary
| Data Point | Value | Source |
| OSHA Hazard Classification | Not considered hazardous | [1] |
| Recommended Storage | Cool, dry place, protect from moisture | [1][2] |
| Accidental Release Measures | Sweep up and shovel into suitable containers for disposal | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Phosphoramidon
This guide provides crucial safety, handling, and disposal information for Phosphoramidon, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory precautions, including the use of appropriate personal protective equipment, should always be observed to minimize exposure.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against dust particles.[1] |
| Skin Protection | Wear appropriate protective gloves and a lab coat. | Prevents direct skin contact with the compound.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Avoid inhalation of dust.[1] |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin, eyes, or clothing.[1]
-
Prevent ingestion and inhalation.[1]
-
Minimize dust formation during handling.[1]
-
Ensure adequate ventilation in the work area.[1]
Storage:
-
Store in a cool, dry place.
-
Keep the container tightly closed.
-
Protect from moisture.[1]
Disposal Plan
Contaminated materials and waste should be handled and disposed of in accordance with federal, state, and local regulations.
Solid Waste:
-
Sweep up spilled solid material and place it into a suitable, labeled container for disposal.[1]
-
Avoid generating dust during cleanup.[1]
Contaminated Packaging:
-
Dispose of in compliance with all applicable regulations.
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C23H34N3O10P[2] |
| Molecular Weight | 543.5 g/mol [2] |
| Appearance | White to slightly yellow solid[3] |
| Solubility | Soluble in water (as sodium salt), DMSO, and methanol (as sodium salt)[3] |
| Storage Temperature | -20°C[2] |
Experimental Protocol: General Procedure for Use as an Enzyme Inhibitor
This compound is widely utilized as a biochemical tool due to its inhibitory effects on enzymes like thermolysin, membrane metallo-endopeptidase, and endothelin-converting enzyme.[3] The following is a general protocol for its use in an enzyme inhibition assay.
Objective: To determine the inhibitory effect of this compound on a specific metalloprotease.
Materials:
-
This compound stock solution
-
Purified target enzyme
-
Fluorogenic or chromogenic enzyme substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare Reagents:
-
Dissolve this compound in an appropriate solvent (e.g., water or DMSO) to create a stock solution.
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of inhibitor concentrations.
-
Prepare a solution of the target enzyme in assay buffer.
-
Prepare a solution of the enzyme substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the various dilutions of this compound to the test wells.
-
Include control wells containing only the assay buffer and enzyme (positive control) and wells with only the buffer and substrate (negative control).
-
Add the enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a specified period to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a microplate reader.
-
Measure the fluorescence or absorbance at regular intervals to monitor the reaction progress.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Logical Workflow for this compound Spill
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
